Docetaxel
Description
This compound is a clinically well established anti-mitotic chemotherapy medication used for the treatment of different types of cancer, including breast, ovarian, and non-small cell lung cancer. This compound is a complex diterpenoid molecule and a semisynthetic analogue of [paclitaxel]. This compound reversibly binds to microtubulin with high affinity in a 1:1 stoichiometric ratio, allowing it to prevent cell division and promote to cell death. Compared to paclitaxel, this compound is two times more potent as an inhibitor of microtubule depolymerization. This compound binds to microtubules but does not interact with dimeric tubulin. The use of this compound may lead to udesired outcomes such as hepatic impairment, hematologic effects, enterocolitis and neutropenic colitis, hypersensitivity reactions, fluid retention, second primary malignancies, embryo-fetal toxicity, and tumor lysis syndrome. This compound was approved by the FDA in 1996 and is available in solution for injection for intravenous or parenteral administration.
This compound anhydrous is a Microtubule Inhibitor. The physiologic effect of this compound anhydrous is by means of Microtubule Inhibition.
This compound is an antineoplastic agent that has a unique mechanism of action as an inhibitor of cellular mitosis and that currently plays a central role in the therapy of many solid tumors including breast and lung cancer. This compound therapy is frequently associated with serum enzyme elevations which are usually transient and mild, but more importantly has been linked to rapid onset, severe hypersensitivity reactions that can be associated with acute hepatic necrosis, liver failure and death.
This compound has been reported in Penicillium ubiquetum with data available.
This compound is a semi-synthetic, second-generation taxane derived from a compound found in the European yew tree, Taxus baccata. this compound displays potent and broad antineoplastic properties; it binds to and stabilizes tubulin, thereby inhibiting microtubule disassembly which results in cell- cycle arrest at the G2/M phase and cell death. This agent also inhibits pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and displays immunomodulatory and pro-inflammatory properties by inducing various mediators of the inflammatory response. this compound has been studied for use as a radiation-sensitizing agent. (NCI04)
This compound Anhydrous is the anhydrous form of this compound, a semisynthetic side-chain analogue of paclitaxel with antineoplastic property. This compound binds specifically to the beta-tubulin subunit of microtubules and thereby antagonizes the disassembly of the microtubule proteins. This results in the persistence of aberrant microtubule structures and results in cell-cycle arrest and subsequent cell death.
This compound ANHYDROUS is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and has 20 approved and 96 investigational indications. This drug has a black box warning from the FDA.
This compound is a clinically well established anti-mitotic chemotherapy medication used mainly for the treatment of breast, ovarian, and non-small cell lung cancer. This compound binds to microtubules reversibly with high affinity and has a maximum stoichiometry of one mole this compound per mole tubulin in microtubules.
A semisynthetic analog of PACLITAXEL used in the treatment of locally advanced or metastatic BREAST NEOPLASMS and NON-SMALL CELL LUNG CANCER.
Structure
2D Structure
Propriétés
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZOTLJHXYCWBA-VCVYQWHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H53NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040464 | |
| Record name | Docetaxel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
807.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Docetaxel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, 1.27e-02 g/L | |
| Record name | Docetaxel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01248 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Docetaxel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
114977-28-5 | |
| Record name | Docetaxel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114977-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Docetaxel [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114977285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Docetaxel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01248 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Docetaxel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOCETAXEL ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/699121PHCA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DOCETAXEL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6965 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Docetaxel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
232 °C | |
| Record name | Docetaxel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01248 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DOCETAXEL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6965 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Docetaxel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Action of Docetaxel on Microtubules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Docetaxel is a highly potent, second-generation taxane-family chemotherapeutic agent that exerts its cytotoxic effects by targeting microtubules, critical components of the cellular cytoskeleton. Its primary mechanism involves binding to the β-tubulin subunit of assembled microtubules, which promotes polymerization and suppresses the dynamic instability essential for mitotic spindle function and other vital cellular processes.[1][2][3] This hyper-stabilization of microtubules leads to a blockage of cells in the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death through various signaling cascades.[2][4][5] This technical guide provides an in-depth examination of this compound's interaction with microtubules, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.
Core Mechanism: Interaction with the Microtubule
This compound's mechanism is fundamentally rooted in its direct interaction with the microtubule polymer. Unlike other agents that cause depolymerization, this compound acts as a microtubule-stabilizing agent.[1]
2.1 Binding Site and Molecular Interaction this compound binds with high affinity to a specific site on the β-tubulin subunit, located within a deep hydrophobic cleft on the interior (lumenal) surface of the microtubule.[1][6] This binding event is stoichiometric, with one molecule of this compound binding per αβ-tubulin dimer within the microtubule polymer.[1][7] The binding promotes the assembly of tubulin dimers into microtubules and stabilizes the existing polymer structure, effectively preventing its depolymerization.[1][2] This action leads to the formation of stable, non-functional microtubule bundles and multiple asters during mitosis.[1] Compared to its predecessor, paclitaxel, this compound has been shown to be approximately twice as potent as an inhibitor of microtubule depolymerization.[1][7]
Quantitative Analysis of this compound's Effects
The interaction of this compound with microtubules and its subsequent cellular effects have been quantified through various assays. The data highlight the potency and cell-line-dependent efficacy of the drug.
Data Presentation
Table 1: Binding Affinity of this compound to Tubulin/Microtubules
| Parameter | Value | Condition | Source |
|---|---|---|---|
| Dissociation Constant (KD) | 6.8 ± 0.2 µM | Binding to unfractionated microtubules in vitro | [8] |
| Cellular Inhibition Constant (Ki) | 6 ± 2 nM | Cellular assay in MCF7 breast cancer cells |[8] |
Note: The significant difference between the in vitro KD and the cellular Ki highlights the higher apparent affinity of this compound within the complex intracellular environment.
Table 2: Cytotoxicity (IC50) of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time | IC50 Value | Source |
|---|---|---|---|---|
| Neuroblastoma Lines (3) | Neuroblastoma | 24 hours | 0.13 - 3.3 ng/mL (range) | [9] |
| Breast/Colon Lines (5) | Breast/Colon | 24 hours | 0.13 - 3.3 ng/mL (range) | [9] |
| PC-3 | Prostate Cancer | 72 hours | 0.598 nM | [10] |
| DU-145 | Prostate Cancer | 72 hours | 0.469 nM | [10] |
| A549 | Non-small-cell Lung | Not Specified | ~1.94 µM (2D culture) | [11] |
| H1299 | Non-small-cell Lung | Not Specified | >10 µM | [12] |
| MCF-7 | Breast Cancer | Not Specified | 4.23 µM | [13] |
| MDA-MB-231 | Breast Cancer | Not Specified | IC50 in nM range |[14] |
Note: IC50 values are highly dependent on the cell line, exposure duration, and culture conditions (e.g., 2D vs. 3D).
Table 3: Effects of this compound on Microtubule Dynamics
| Parameter | Effect | Concentration | Cell Line | Source |
|---|---|---|---|---|
| Microtubule Dynamics | Strongly inhibited | 0.5 µM | MCF-7 (sensitive) | [15] |
| Microtubule Dynamics | Not suppressed | 10 nmol/L | HS746T (resistant) | [16] |
| Microtubule Organization | Significant bundling | 100 nmol/L | MCF-7 | [17] |
| Microtubule Organization | Intact, similar to control | 2 nmol/L | MCF-7 |[17] |
Cellular Consequences and Signaling Pathways
The hyper-stabilization of microtubules by this compound triggers a cascade of events, culminating in cell cycle arrest and apoptosis.
4.1 Mitotic Arrest The primary cellular consequence of microtubule stabilization is the disruption of the mitotic spindle.[2] The stabilized, non-dynamic microtubules are unable to properly align and segregate chromosomes during mitosis. This failure activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism. The activated SAC prevents the cell from progressing from metaphase to anaphase, leading to a prolonged arrest in the G2/M phase of the cell cycle.[2][18][19]
4.2 Induction of Apoptosis Prolonged mitotic arrest is a potent trigger for programmed cell death (apoptosis).[2][5] this compound can initiate apoptosis through several, often interconnected and cell-type-specific, signaling pathways:
-
Bcl-2 Phosphorylation: this compound can induce the phosphorylation of the anti-apoptotic protein Bcl-2.[5][18] This post-translational modification is thought to inactivate Bcl-2, thereby neutralizing its protective function and allowing pro-apoptotic signals to prevail.[20][21] However, it is important to note that this compound can also induce apoptosis in a Bcl-2-independent manner in certain cancer cells, such as the DU-145 prostate cancer line.[22][23]
-
Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. This compound treatment leads to the activation of initiator caspases (e.g., caspase-2, -8, -9) and executioner caspases (e.g., caspase-3, -7).[24][25] The specific caspases involved can vary; for instance, studies have implicated caspase-2 as a key initiator in melanoma cells[25] and demonstrated different caspase cleavage patterns in LNCaP (caspase-3, -7) versus PC-3 (caspase-8) prostate cancer cells.[24]
-
Mitotic Catastrophe: In some cases, particularly at lower drug concentrations, cells may escape mitotic arrest without proper division. This leads to aberrant mitosis, resulting in the formation of micronucleated and aneuploid cells. This process, termed mitotic catastrophe, is a distinct mode of cell death that often precedes or occurs in parallel with apoptosis.[26]
Key Experimental Protocols
The following sections detail standardized methodologies used to investigate the effects of this compound on microtubules.
5.1 In Vitro Microtubule Polymerization Assay This assay directly measures the ability of a compound to promote the assembly of purified tubulin into microtubules.
Methodology:
-
Reagent Preparation:
-
Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Reconstitute lyophilized, purified tubulin protein (e.g., bovine brain tubulin) in ice-cold polymerization buffer to a final concentration of 1-2 mg/mL. Keep on ice.
-
Prepare a stock solution of GTP (100 mM) and this compound in DMSO.
-
-
Reaction Setup:
-
In microcentrifuge tubes on ice, add polymerization buffer, GTP (to a final concentration of 1 mM), and various concentrations of this compound (or DMSO for control).
-
Initiate the reaction by adding the cold tubulin solution to each tube.
-
-
Polymerization:
-
Incubate the reaction mixtures at 37°C for 30 minutes to allow for microtubule polymerization.
-
-
Separation of Polymer and Dimer:
-
Following incubation, layer the reaction mixtures onto a warm (37°C) cushion buffer (e.g., polymerization buffer with 60% glycerol).
-
Centrifuge at high speed (e.g., >100,000 x g) at 37°C for 20-30 minutes. This pellets the polymerized microtubules (P-fraction) while the soluble, unpolymerized tubulin dimers (S-fraction) remain in the supernatant.
-
-
Quantification:
-
Carefully separate the supernatant (S-fraction) from the pellet (P-fraction).
-
Resuspend the pellet in an equal volume of ice-cold buffer.
-
Analyze the protein content of both fractions using SDS-PAGE followed by Coomassie staining or densitometry, or by using a protein quantification assay (e.g., Bradford assay).
-
The increase in the polymer (P) fraction relative to the soluble (S) fraction indicates this compound's on-target activity.[16]
-
5.2 Immunofluorescence Staining of Microtubules This microscopy-based technique allows for the direct visualization of the microtubule network within cells, revealing changes in organization, such as bundling, induced by this compound.
Methodology:
-
Cell Culture:
-
Seed adherent cells (e.g., MCF-7, A549) onto glass coverslips in a petri dish or multi-well plate and allow them to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with desired concentrations of this compound (e.g., 2 nM to 100 nM) or vehicle control (DMSO) for a specified period (e.g., 24 hours).[17]
-
-
Fixation:
-
To preserve the microtubule structure, fixation must be performed carefully. A common method is to fix with ice-cold methanol for 4-10 minutes at -20°C.[27]
-
Alternatively, fix with a solution of 4% paraformaldehyde (PFA) and 0.1% glutaraldehyde (GA) for 20 minutes at room temperature.[28]
-
Wash the cells three times with Phosphate-Buffered Saline (PBS).
-
-
Permeabilization:
-
If using a PFA/GA fixative, permeabilize the cell membranes to allow antibody entry. Incubate with 0.1-0.2% Triton X-100 in PBS for 10-15 minutes at room temperature. (Note: Methanol fixation also permeabilizes the cells).
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells in a blocking buffer (e.g., 3% Bovine Serum Albumin (BSA) in PBS) for 45-60 minutes to prevent non-specific antibody binding.[27]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody that recognizes the primary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light. A nuclear counterstain like DAPI can be included.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope. Look for characteristic microtubule bundling and altered cytoskeletal organization in this compound-treated cells compared to controls.[16][17]
-
Conclusion
This compound's potent antitumor activity is a direct result of its well-defined mechanism of action on microtubules. By binding to β-tubulin and preventing depolymerization, it creates hyper-stabilized, non-functional microtubule structures. This fundamental action disrupts the highly dynamic processes of mitosis, leading to cell cycle arrest at the G2/M checkpoint and subsequent cell death via apoptosis or mitotic catastrophe. The efficacy of this compound is quantitatively demonstrable through its high binding affinity and low nanomolar to picomolar cytotoxicity in sensitive cell lines. Understanding these core mechanisms, downstream signaling effects, and the experimental methods used to probe them is critical for the continued development and optimization of microtubule-targeting agents in oncology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. [Molecular mechanisms of antitumor activity of taxanes. I. Interaction of this compound with microtubules] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical mechanisms of action of this compound and this compound combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Differences in Paclitaxel and this compound Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential cytotoxic effects of this compound in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination Effects of this compound and Doxorubicin in Hormone-Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Live Imaging to Study Microtubule Dynamic Instability in Taxane-resistant Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microtubule Engagement with Taxane Is Altered in Taxane-Resistant Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 21. Phosphorylation of Bcl2 and regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The mechanism of action of this compound (Taxotere) in xenograft models is not limited to bcl-2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Different this compound-induced apoptotic pathways are present in prostate cancer cell lines LNCaP and PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]
- 29. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
The Genesis of a Potent Anti-Cancer Agent: A Technical Guide to the Discovery and Semisynthetic Origin of Docetaxel
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Docetaxel, a cornerstone in the treatment of various malignancies, represents a triumph of natural product chemistry and semisynthetic innovation. This technical guide provides an in-depth exploration of the discovery and development of this compound, born out of the necessity to find a more sustainable alternative to the groundbreaking anti-cancer agent, Paclitaxel. We will delve into the initial discovery from the European yew (Taxus baccata), the intricate experimental protocols for the extraction of its precursor, 10-deacetylbaccatin III (10-DAB), and the subsequent multi-step semisynthesis to yield this compound. This guide will also elucidate the molecular mechanism of action of this compound, with a focus on its interaction with the Smad3/HIF-1α signaling pathway, and present a logical framework for its developmental journey. All quantitative data is summarized for comparative analysis, and key processes are visualized to enhance understanding.
The Impetus for Discovery: Overcoming the Paclitaxel Supply Challenge
The discovery of Paclitaxel (Taxol) from the bark of the Pacific yew (Taxus brevifolia) in the 1960s marked a significant milestone in cancer chemotherapy.[1] However, the low abundance of Paclitaxel in its natural source and the environmental concerns associated with harvesting the slow-growing yew trees created a pressing need for a more sustainable and readily available alternative. This challenge spurred extensive research into related taxane compounds that could be chemically modified to produce equally or more potent analogs.
From Needles to Precursor: The Discovery and Extraction of 10-Deacetylbaccatin III
The European yew (Taxus baccata) emerged as a promising and renewable source of taxanes.[2] Researchers discovered that the needles of Taxus baccata contained a significant quantity of 10-deacetylbaccatin III (10-DAB), a structurally related precursor that could serve as a starting material for the semisynthesis of new anti-cancer drugs.[2] This pivotal discovery shifted the focus from the destructive harvesting of yew bark to the sustainable collection of needles.
Quantitative Analysis of 10-DAB Extraction
The yield of 10-DAB from Taxus baccata is influenced by the extraction method and conditions. Below is a summary of reported yields from various techniques.
| Extraction Method | Plant Material | Solvent/Conditions | Yield of 10-DAB (mg/kg of dry material) | Purity | Reference |
| Soxhlet Extraction | Twigs | Methanol | ~147 | - | [2] |
| Ultrasound-Assisted Extraction (UAE) | Needles | Methanol, 43.7 °C, 43 min | 112 | - | [3] |
| Ultrasound-Assisted Extraction (UAE) | Needles | Ethanol, 44.8 °C, 40.1 min | 102 | - | [3] |
| Supercritical Fluid Extraction (SFE) | Needles | Supercritical CO2 with methanol as entrainer, 45°C | ~718 | - | [4] |
| Solvent Extraction & Chromatography | Needles | Methanol extraction followed by dichloromethane partitioning and preparative HPLC | - | 99.72 ± 0.18% | [5] |
| Industrial Chromatography | Twigs and Leaves | Ethanol extraction, macroporous resin separation, and industrial chromatography | - | >98% | [6] |
Detailed Experimental Protocols for 10-DAB Extraction
This protocol is based on the findings of Kayan et al. for the optimal extraction of 10-DAB from Taxus baccata needles.[3]
-
Material Preparation: Dry the needles of Taxus baccata at a controlled temperature and grind them to a fine powder (particle size of approximately 114.6 µm).
-
Extraction:
-
Place a known weight of the powdered plant material into an extraction vessel.
-
Add methanol as the solvent.
-
Perform ultrasonic-assisted extraction at a temperature of 43.7 °C for 43 minutes.
-
-
Purification:
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure to obtain a crude extract.
-
Further purify the crude extract using chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate 10-DAB.
-
This protocol is a generalized representation of an industrial-scale process.[6]
-
Extraction:
-
Macerate 3 kg of dried and ground Taxus baccata twigs and leaves in 36 L of 90% ethanol with stirring at room temperature for 1.5 hours.
-
Filter the mixture and re-extract the plant material with 30 L of 90% ethanol for 1 hour.
-
Combine the filtrates.
-
-
Macroporous Resin Separation:
-
Pass the combined ethanolic extract through a column packed with pre-treated macroporous resin (e.g., AB-8 type).
-
Wash the column with water to remove impurities.
-
Elute the taxanes with a gradient of ethanol solutions.
-
-
Industrial Chromatographic Purification:
-
Subject the 10-DAB rich fraction from the resin separation to industrial-scale chromatography.
-
Elute with an appropriate solvent system (e.g., 60% ethanol).
-
Collect the fractions containing 10-DAB, concentrate under reduced pressure, and induce crystallization.
-
Dry the crystals to obtain 10-DAB with a purity of over 98%.
-
The Semisynthetic Pathway to this compound
With a stable supply of 10-DAB established, the focus shifted to its chemical modification to synthesize a potent Paclitaxel analog. The semisynthesis of this compound involves a multi-step process that includes the protection of reactive hydroxyl groups, the coupling of a synthetic side chain, and subsequent deprotection.
Quantitative Overview of this compound Semisynthesis
The overall yield of this compound synthesis can vary depending on the specific chemical route and protecting groups used.
| Synthesis Strategy | Starting Material | Key Steps | Overall Yield | Reference |
| Benzyl Chloromate Protection | 10-deacetylbaccatin III | 1. Selective protection of C7 and C10 hydroxyls with benzyl chloromate. 2. Side chain attachment. 3. Hydrogenolysis. 4. Acid hydrolysis. | 50% | [7][8] |
| Silane Protection | 10-deacetylbaccatin III | 1. United protection of C7 and C10 hydroxyls with a silane protecting group. 2. Condensation with a protected β-lactam side chain. 3. Deprotection. | High | [9] |
| Kinetic Resolution | 7-O-triethylsilylbaccatin III | Reaction with a racemic β-lactam. | 46-84% (for 10-acetylthis compound) | [10] |
Detailed Experimental Protocol for this compound Semisynthesis
The following protocol is a representative example of a common synthetic route.
Step 1: Protection of 10-DAB
-
Selective Protection of C7 and C10 Hydroxyl Groups:
Step 2: Side Chain Attachment
-
Esterification at C13:
-
The protected 10-DAB is reacted with a protected β-lactam side chain precursor, for example, (3R,4S)-1-tert-butoxy-carbonyl-3-(1-ethoxy-ethyloxy)-4-phenylazetidin-2-one.[7]
-
This condensation reaction forms the ester linkage at the C13 hydroxyl group of the baccatin core.
-
Step 3: Deprotection
-
Removal of Protecting Groups:
-
The protecting groups are sequentially or simultaneously removed under specific reaction conditions.
-
For instance, if benzyl protecting groups are used, they can be removed by hydrogenolysis using a palladium catalyst (Pd/C) under a hydrogen atmosphere.[7][8]
-
The protecting group on the side chain is typically removed by acid hydrolysis.
-
Step 4: Purification
-
Isolation of this compound:
-
The final product is purified using chromatographic techniques, such as column chromatography and/or recrystallization, to yield this compound of high purity.
-
Mechanism of Action: Beyond Microtubule Stabilization
This compound, like Paclitaxel, exerts its primary cytotoxic effect by promoting the assembly of microtubules from tubulin dimers and stabilizing them, thereby preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.
Recent research has unveiled a more nuanced understanding of this compound's mechanism of action, highlighting its impact on specific signaling pathways. One such pathway is the Smad3/HIF-1α axis, which is implicated in tumor glycolysis and proliferation.
The Smad3/HIF-1α Signaling Pathway
This compound has been shown to inhibit the proliferation of cancer cells by targeting the Smad3/HIF-1α signaling pathway.[4][10] The key steps in this process are:
-
Inhibition of Smad3 Phosphorylation: this compound treatment leads to a significant decrease in the phosphorylation of Smad3 at the Ser213 residue.[4][10]
-
Reduced Smad3 Nuclear Translocation: The dephosphorylated Smad3 is less able to translocate into the nucleus.[4][10]
-
Suppression of HIF-1α Transcription: In the nucleus, Smad3 normally binds to the promoter of the Hypoxia-Inducible Factor-1α (HIF-1α) gene, promoting its transcription. By preventing Smad3 from reaching the nucleus and binding to the promoter, this compound suppresses the transcriptional activation of HIF-1α.[4][10]
-
Downregulation of Glycolysis: HIF-1α is a key regulator of glycolysis. By reducing HIF-1α levels, this compound inhibits the expression of glycolytic enzymes, such as PFKP, thereby disrupting the cancer cells' ability to undergo glycolysis and proliferate.[4][10]
Caption: this compound's inhibition of the Smad3/HIF-1α pathway.
Logical Workflow: From Discovery to a Semisynthetic Drug
The development of this compound followed a logical progression driven by scientific inquiry and the need for a sustainable and effective cancer therapeutic.
Caption: The developmental workflow of this compound.
Conclusion
The story of this compound is a testament to the power of chemical ingenuity in addressing critical challenges in medicine. From the initial quest for a sustainable source of taxanes to the development of a robust semisynthetic process, the journey of this compound has provided a powerful therapeutic agent and a blueprint for future drug development endeavors. The ongoing exploration of its molecular mechanisms continues to reveal new facets of its anti-cancer activity, promising further refinements in its clinical application. This technical guide provides a comprehensive overview of this remarkable journey, offering valuable insights for researchers and professionals in the field of drug discovery and development.
References
- 1. Preclinical pharmacokinetics of paclitaxel and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Secure Verification [cherry.chem.bg.ac.rs]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Hypoxia induces this compound resistance in triple-negative breast cancer via the HIF-1α/miR-494/Survivin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypoxia-Inducible Factor 1α Regulates the Transforming Growth Factor β1/SMAD Family Member 3 Pathway to Promote Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound suppressed cell proliferation through Smad3/HIF-1α-mediated glycolysis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Docetaxel's Interaction with Tubulin Isotypes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docetaxel, a potent anti-neoplastic agent of the taxane family, exerts its cytotoxic effects by disrupting microtubule dynamics. Its primary cellular target is the β-tubulin subunit of the αβ-tubulin heterodimer, the fundamental component of microtubules. However, the expression of different β-tubulin isotypes significantly influences the efficacy of this compound, contributing to both sensitivity and resistance in cancer cells. This technical guide provides a comprehensive overview of the intricate interactions between this compound and various tubulin isotypes. It delves into the quantitative aspects of these interactions, details relevant experimental methodologies, and visualizes the key signaling pathways affected by this compound's mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development, aiming to deepen the understanding of this compound's function and inform the development of more effective cancer therapies.
Introduction: The Crucial Role of Tubulin Isotypes in this compound's Efficacy
Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is tightly regulated and crucial for their function.[1] this compound stabilizes microtubules by binding to the β-tubulin subunit, thereby inhibiting depolymerization and promoting polymerization.[2] This disruption of normal microtubule dynamics leads to mitotic arrest and ultimately, apoptotic cell death in rapidly dividing cancer cells.[2][3]
The β-tubulin subunit in humans is encoded by a family of genes, resulting in several distinct protein isotypes (e.g., βI, βIIa, βIIb, βIII, βIVa, βIVb, βV, βVI).[4] These isotypes are highly homologous but differ primarily in their C-terminal tails, a region involved in interactions with microtubule-associated proteins (MAPs). The differential expression of these isotypes across various tissues and, significantly, in tumor cells, can profoundly impact the sensitivity of cancer cells to this compound.[1][2] Overexpression of certain isotypes, most notably βIII-tubulin, has been frequently correlated with this compound resistance in a variety of cancers.[5][6] Understanding the specific interactions between this compound and each tubulin isotype is therefore critical for predicting therapeutic response and developing strategies to overcome resistance.
Quantitative Analysis of this compound-Tubulin Isotype Interactions
The interaction between this compound and different tubulin isotypes can be quantified through various parameters, including binding affinity (dissociation constant, Kd), the effective concentration required to promote polymerization (EC50), and the half-maximal inhibitory concentration (IC50) in cellular assays. The following tables summarize the available quantitative data from the literature.
Table 1: Binding Affinity of this compound for Tubulin
| Tubulin Source | Method | Dissociation Constant (Kd) | Reference |
| Unfractionated Microtubules | Radioligand Binding Assay | 6.8 ± 0.2 µmol/L | [7] |
| βIII-tubulin-depleted Microtubules | Radioligand Binding Assay | 7.9 ± 0.3 µmol/L | [7] |
Table 2: Effect of this compound on Tubulin Polymerization
| Tubulin Type | Parameter | This compound Concentration | Effect | Reference |
| Yeast Tubulin (Wild-type) | EC50 | 0.36 µM | Promotes polymerization | [2] |
| Yeast Tubulin (H227N mutation) | EC50 | 3.0 µM | Reduced promotion of polymerization (8.3-fold increase in EC50) | [2] |
Table 3: Cellular Sensitivity to this compound in Relation to Tubulin Isotype Expression
| Cell Line | Cancer Type | Tubulin Isotype Profile | IC50 | Reference |
| H460 | Lung Cancer | Not specified | 1.41 µM (2D culture), 76.27 µM (3D culture) | [8] |
| A549 | Lung Cancer | Not specified | 1.94 µM (2D culture), 118.11 µM (3D culture) | [8] |
| H1650 | Lung Cancer | Not specified | 2.70 µM (2D culture), 81.85 µM (3D culture) | [8] |
| H1650 Stem Cells | Lung Cancer | Not specified | 14.53 µM (2D culture), 151.04 µM (3D culture) | [8] |
| MDA-MB-231 | Breast Cancer | High βII, βIVb, βVI mRNA in resistant cells | Not specified | [2] |
| MCF-7 | Breast Cancer | High βI, βII, βIII, βIVa mRNA in resistant cells | Not specified | [2] |
| TNBC Cell Lines (2D culture) | Triple-Negative Breast Cancer | Negative correlation with TUBB (βI) expression | R = -0.360 | [4][9] |
| TNBC Cell Lines (3D culture) | Triple-Negative Breast Cancer | Positive correlation with TUBB2a (βIIa) expression | R = 0.398 | [4][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the interaction between this compound and tubulin isotypes.
Purification of Tubulin Isotypes
The purification of specific tubulin isotypes is a prerequisite for in vitro reconstitution assays. A common method involves cycles of polymerization and depolymerization, which selects for assembly-competent tubulin.[9][10]
Protocol: Tubulin Purification by Polymerization-Depolymerization Cycles [10]
-
Cell Lysis:
-
Harvest cultured cells (e.g., from suspension or adherent cultures) and determine the cell pellet volume.
-
Resuspend the cell pellet in an equal volume of ice-cold lysis buffer (e.g., BRB80 supplemented with 1 mM 2-mercaptoethanol, 1 mM PMSF, and a protease inhibitor cocktail). For certain cell lines like HEK-293, 0.2% Triton X-100 can be included.[10]
-
Homogenize the cell suspension on ice.
-
-
Clarification:
-
Centrifuge the cell lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet cellular debris and organelles.
-
Carefully collect the supernatant, which contains the soluble tubulin.
-
-
First Polymerization Cycle:
-
Add GTP to a final concentration of 1 mM and glycerol to 10% (v/v) to the clarified supernatant.
-
Incubate the mixture at 37°C for 30-60 minutes to induce microtubule polymerization.
-
Pellet the microtubules by centrifugation at 100,000 x g for 30 minutes at 37°C.
-
-
First Depolymerization Cycle:
-
Resuspend the microtubule pellet in a small volume of ice-cold depolymerization buffer (e.g., BRB80).
-
Incubate on ice for 30-60 minutes to induce microtubule depolymerization.
-
Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet any remaining aggregates. The supernatant contains the purified, assembly-competent tubulin.
-
-
Subsequent Cycles (Optional):
-
For higher purity, repeat the polymerization and depolymerization steps. A high-salt wash can be included to remove MAPs.
-
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the rate and extent of microtubule polymerization in vitro.[6]
Protocol: Fluorescence-Based Tubulin Polymerization Assay [6]
-
Reagent Preparation:
-
Prepare a stock solution of purified tubulin (e.g., 2 mg/mL) in a suitable assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a stock solution of this compound in DMSO and dilute to the desired concentrations in assay buffer.
-
Prepare a solution of GTP (final concentration 1 mM) and a fluorescent reporter (e.g., DAPI at 6.3 µM) in the assay buffer. Glycerol (10%) can be included to enhance polymerization.
-
-
Assay Setup:
-
In a 96-well plate, add the desired concentrations of this compound or vehicle control.
-
Add the tubulin solution to each well.
-
Initiate the polymerization reaction by adding the GTP/fluorescent reporter solution.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation/emission at 360/450 nm for DAPI) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60 minutes).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Analyze the curves to determine parameters such as the lag time, maximum polymerization rate (Vmax), and the steady-state polymer mass.
-
Immunofluorescence Microscopy for Microtubule Visualization
This technique allows for the direct visualization of the effects of this compound on the microtubule network within cells.
Protocol: Immunofluorescence Staining of Microtubules
-
Cell Culture and Treatment:
-
Culture cells on glass coverslips to an appropriate confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for the desired duration.
-
-
Fixation:
-
Wash the cells briefly with PBS.
-
Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.
-
-
Permeabilization:
-
If using a cross-linking fixative like paraformaldehyde, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes to allow antibody access to intracellular structures.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS containing 1% BSA and 0.1% Tween-20) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells with a primary antibody specific for α-tubulin or a specific β-tubulin isotype, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Optionally, counterstain the nuclei with a DNA dye like DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the microtubule network using a fluorescence or confocal microscope.
-
Co-Immunoprecipitation (Co-IP) for Interaction Analysis
Co-IP can be used to investigate the in-cell interaction between this compound (or a modified, pull-down-enabled version) and tubulin, as well as to identify other proteins that may be part of the complex.
Protocol: Co-Immunoprecipitation of Tubulin-Docetaxel Complexes
-
Cell Lysis:
-
Treat cells with this compound or a control.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40) supplemented with protease and phosphatase inhibitors.
-
-
Pre-clearing Lysate:
-
Incubate the cell lysate with protein A/G-agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against β-tubulin or a specific isotype overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against tubulin and potentially other interacting proteins. The presence of tubulin in the immunoprecipitate from this compound-treated cells would suggest an interaction.
-
Signaling Pathways and Cellular Fates
This compound's stabilization of microtubules triggers a cascade of signaling events that ultimately determine the cell's fate. The primary outcomes are mitotic arrest and apoptosis, though other phenomena such as mitotic slippage can occur, often leading to aneuploidy and potential drug resistance.
This compound-Induced Mitotic Arrest
The stabilization of the mitotic spindle by this compound activates the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures proper chromosome attachment to the microtubules before allowing the cell to proceed to anaphase.
This compound-Induced Apoptosis
Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway. The Bcl-2 family of proteins plays a central role in this process, with the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determining the cell's susceptibility to apoptosis.
Mitotic Slippage: An Escape Route Leading to Resistance
If the apoptotic threshold is not reached during mitotic arrest, cells can exit mitosis without proper chromosome segregation, a process known as mitotic slippage.[3] This often results in aneuploid cells that may become senescent or, in some cases, re-enter the cell cycle with increased resistance to chemotherapy.[11]
Conclusion and Future Directions
The interaction between this compound and tubulin isotypes is a complex and multifaceted process that is central to the drug's therapeutic efficacy and the development of resistance. While it is well-established that the overexpression of certain β-tubulin isotypes, particularly βIII-tubulin, is associated with reduced sensitivity to this compound, the precise molecular mechanisms underlying these isotype-specific effects are still being elucidated.
This technical guide has summarized the current understanding of these interactions, providing available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways. However, a clear gap remains in the comprehensive, direct comparison of this compound's binding affinities and its effects on the polymerization dynamics of a full panel of purified tubulin isotypes. Future research should focus on generating this critical data to enable a more precise prediction of tumor response to this compound based on the tubulin isotype expression profile.
Furthermore, a deeper understanding of the signaling networks that regulate tubulin isotype expression in cancer cells could unveil novel therapeutic targets. Modulating the expression of specific isotypes, for instance by downregulating resistance-conferring isotypes like βIII-tubulin, could be a promising strategy to enhance the efficacy of this compound and overcome drug resistance. The continued investigation into the nuanced interplay between this compound and the diverse family of tubulin isotypes holds significant promise for advancing personalized cancer medicine.
References
- 1. Alterations of beta-tubulin isotypes in breast cancer cells resistant to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in Paclitaxel and this compound Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BAD sensitizes breast cancer cells to this compound with increased mitotic arrest and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the optimal tubulin isotype target as a method for the development of individualized cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles [jove.com]
- 11. erc.bioscientifica.com [erc.bioscientifica.com]
The Core Mechanisms of Docetaxel-Induced Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel, a member of the taxane family of chemotherapeutic agents, is a cornerstone in the treatment of various solid tumors, including breast, prostate, and non-small cell lung cancer.[1] Its primary mechanism of action involves the stabilization of microtubules, leading to a G2/M cell-cycle arrest and, ultimately, the induction of programmed cell death, or apoptosis.[2][3] Understanding the intricate signaling pathways that this compound activates to trigger apoptosis is paramount for optimizing its therapeutic efficacy, overcoming resistance, and developing novel combination strategies. This technical guide provides an in-depth exploration of the core apoptotic pathways initiated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling cascades.
Apoptosis is a tightly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.[4] It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[2][4] this compound has been shown to engage both of these pathways to exert its cytotoxic effects, often in a cell-type-specific manner.[2][5]
Core Apoptotic Signaling Pathways Activated by this compound
This compound's interference with microtubule dynamics triggers a cascade of signaling events that converge on the core apoptotic machinery.[3] The key pathways involved are the intrinsic and extrinsic pathways, which are intricately regulated by a host of signaling molecules.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a central mechanism through which this compound induces apoptosis.[6][7] This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak, Bid) members.[2][8]
This compound treatment leads to the phosphorylation of Bcl-2, an event that has been linked to the induction of apoptosis.[9] This modification is thought to inactivate the anti-apoptotic function of Bcl-2, thereby tipping the balance towards cell death. The activation of pro-apoptotic Bcl-2 family members, such as Bax and Bak, is a critical step in the intrinsic pathway.[6] Activated Bax and Bak oligomerize in the outer mitochondrial membrane, leading to the formation of pores and the subsequent release of cytochrome c into the cytoplasm.[2]
Once in the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which in turn recruits and activates pro-caspase-9, forming a complex known as the apoptosome. This leads to the activation of caspase-9, an initiator caspase that subsequently cleaves and activates effector caspases, such as caspase-3 and -7.[3] These effector caspases are responsible for the execution phase of apoptosis, cleaving a plethora of cellular substrates and leading to the characteristic morphological changes of apoptotic cell death.[3][9]
The Extrinsic (Death Receptor) Pathway
In addition to the intrinsic pathway, this compound can also trigger apoptosis through the extrinsic pathway.[2] This pathway is initiated by the binding of death ligands, such as Fas ligand (FasL) or Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), to their cognate death receptors on the cell surface.[10][11] While this compound itself is not a death ligand, it can sensitize cancer cells to apoptosis induced by these ligands.[11]
Some studies have shown that this compound treatment can lead to the activation of caspase-8, a key initiator caspase in the extrinsic pathway, independent of death receptor ligation.[3][5] Activated caspase-8 can directly cleave and activate effector caspases, such as caspase-3.[5] Furthermore, caspase-8 can cleave the pro-apoptotic Bcl-2 family member Bid into its truncated form, tBid.[2] tBid then translocates to the mitochondria and promotes the activation of Bax and Bak, thereby creating a crosstalk between the extrinsic and intrinsic pathways and amplifying the apoptotic signal.[2]
Key Molecular Regulators of this compound-Induced Apoptosis
Several key signaling molecules and pathways have been identified as crucial regulators of the cellular response to this compound.
The Role of p53
The tumor suppressor protein p53 plays a complex and sometimes contradictory role in this compound-induced apoptosis.[12] In some cancer cell lines, functional p53 is associated with increased sensitivity to this compound, where its activation leads to the upregulation of pro-apoptotic genes.[13][14] For instance, this compound treatment can increase the phosphorylation of p53 at serine 15, a modification associated with its activation.[13] However, in other contexts, p53 has been shown to have an inhibitory effect on this compound-induced apoptosis. Knockdown of p53 in certain prostate cancer cells has been shown to enhance their susceptibility to this compound.[12][15] This suggests that the role of p53 in the response to this compound is highly dependent on the cellular context and the specific genetic background of the cancer cells.
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK signaling network, which includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, is also implicated in the apoptotic response to this compound.[7][16] The activation of the JNK pathway appears to be a pro-apoptotic signal in response to this compound in some melanoma cell lines.[16][17] In contrast, the ERK pathway is often associated with cell survival, and its inhibition can enhance this compound-induced apoptosis.[5][16] The p38 MAPK pathway has also been implicated in regulating the susceptibility of cancer cells to this compound.[15]
The PI3K/Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical pro-survival pathway that is often dysregulated in cancer.[18][19] Inhibition of the PI3K/Akt pathway has been shown to enhance the cytotoxic effects of this compound in prostate cancer cells.[18][20] Combination therapies targeting both the microtubule network with this compound and the PI3K/Akt pathway are being explored as a promising strategy to overcome drug resistance.[18][21]
Quantitative Data on this compound-Induced Apoptosis
The following tables summarize quantitative data from various studies investigating the effects of this compound on apoptosis in different cancer cell lines.
Table 1: this compound-Induced Apoptosis in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Duration of Treatment (hours) | Percentage of Apoptotic Cells (%) | Reference |
| LNCaP | Prostate Cancer | 40 nM | 24 | Not specified, but apoptosis induced | [3] |
| PC-3 | Prostate Cancer | 40 nM | 24 | Not specified, but apoptosis induced | [3] |
| DU145 | Prostate Cancer | Not specified | Not specified | Less sensitive to this compound | [13] |
| IgR3 | Melanoma | 20 nmol/L | 36 | ~50% | [6] |
| MM200 | Melanoma | 20 nmol/L | 48 | ~25% | [6] |
| KB | Epidermoid Carcinoma | 0.78 ng/ml | 48 | ~50% | [14] |
| HT-29 | Colon Cancer | 2.5 ng/ml | 48 | ~50% | [14] |
| HCC1937 | Breast Cancer | 1.56 ng/ml | 48 | ~50% | [14] |
Table 2: Effect of this compound on Caspase Activation
| Cell Line | Cancer Type | This compound Concentration | Duration of Treatment (hours) | Caspase Activated | Fold Activation (approx.) | Reference |
| LNCaP | Prostate Cancer | 40 nM | 0.5 - 24 | Caspase-3, -7 | Not specified (cleavage observed) | [3] |
| PC-3 | Prostate Cancer | 40 nM | 0.5 - 24 | Caspase-8 | Not specified (cleavage observed) | [3] |
| DU145 | Prostate Cancer | Not specified | Not specified | Caspase-3/7 | Slight activation | [2] |
| IgR3 | Melanoma | 20 nmol/L | 24 | Caspase-2, -9 | Significant | [6] |
| Tu212 | Head and Neck Squamous Cell Carcinoma | Low-dose | 48 | Caspase-3, -8 | Peaked at 48h | [5] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells per well in 200 µl of medium.[22]
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound for the desired time period (e.g., 24, 48 hours).[22]
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 3 hours at 37°C.[22]
-
Formazan Solubilization: Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.[23]
-
Resuspension: Resuspend the cells in 1x binding buffer.[23]
-
Staining: Add 5 µl of FITC-Annexin V and 5 µl of Propidium Iodide to the cell suspension.[23]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[23]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Western Blot Analysis for Apoptotic Proteins
Western blotting is used to detect the expression levels and cleavage of key apoptotic proteins.
-
Cell Lysis: Lyse this compound-treated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[24]
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.[24]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspase-3, PARP) overnight at 4°C.[24]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[24]
Conclusion
This compound induces apoptosis through a complex and interconnected network of signaling pathways. The intrinsic pathway, regulated by the Bcl-2 family of proteins and culminating in the activation of caspase-9, is a major contributor to its cytotoxic effects. The extrinsic pathway, involving caspase-8, can also be activated and serves to amplify the apoptotic signal. The ultimate response of a cancer cell to this compound is further modulated by the status of key regulatory molecules such as p53 and the activity of signaling cascades like the MAPK and PI3K/Akt pathways. A thorough understanding of these mechanisms is crucial for the rational design of more effective cancer therapies that leverage the pro-apoptotic properties of this compound while circumventing mechanisms of resistance. This guide provides a foundational resource for researchers and drug development professionals working to unravel the complexities of this compound-induced cell death and translate these insights into improved clinical outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different this compound-induced apoptotic pathways are present in prostate cancer cell lines LNCaP and PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequential events of apoptosis involving this compound, a microtubule-interfering agent: A cytometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Involvement of AMPKα and MAPK-ERK/-JNK Signals in this compound-Induced Human Tongue Squamous Cell Carcinoma Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bcl-2 family inhibition sensitizes human prostate cancer cells to this compound and promotes unexpected apoptosis under caspase-9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Variation in the kinetics of caspase-3 activation, Bcl-2 phosphorylation and apoptotic morphology in unselected human ovarian cancer cell lines as a response to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CASPASE CONTROL: PROTAGONISTS OF CANCER CELL APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. scispace.com [scispace.com]
- 14. This compound induces p53-dependent apoptosis and synergizes with farnesyl transferase inhibitor r115777 in human epithelial cancer cells [imrpress.com]
- 15. Resistance to this compound-induced apoptosis in prostate cancer cells by p38/p53/p21 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Involvement of endoplasmic reticulum stress in this compound-induced JNK-dependent apoptosis of human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Combined with Thymoquinone Induces Apoptosis in Prostate Cancer Cells via Inhibition of the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Combined with Thymoquinone Induces Apoptosis in Prostate Cancer Cells via Inhibition of the PI3K/AKT Signaling Pathway [mdpi.com]
- 20. Novel combination of this compound and thymoquinone induces synergistic cytotoxicity and apoptosis in DU-145 human prostate cancer cells by modulating PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. e-century.us [e-century.us]
- 22. Nanoencapsulation of this compound Induces Concurrent Apoptosis and Necroptosis in Human Oral Cancer Cells (SCC-9) via TNF-α/RIP1/RIP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound Enhances Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand-Mediated Apoptosis in Prostate Cancer Cells via Epigenetic Gene Regulation by Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Initial in-vitro studies of Docetaxel cytotoxicity
An In-Depth Technical Guide to Initial In-Vitro Studies of Docetaxel Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational in-vitro studies investigating the cytotoxicity of this compound, a potent anti-cancer agent. This compound is a semi-synthetic taxane used in the treatment of a wide array of solid tumors.[1] This document details its mechanism of action, common experimental protocols for assessing its cytotoxic effects, quantitative data from various cancer cell lines, and the key signaling pathways involved in this compound-induced cell death.
Core Mechanism of Action
This compound's primary cytotoxic effect stems from its ability to disrupt the microtubule network within cancer cells.[1] It binds to the β-tubulin subunit of microtubules, which promotes their assembly from tubulin dimers and stabilizes them by preventing depolymerization.[2] This interference with the normal dynamic instability of microtubules is critical, as these structures are essential for mitotic cell division.[2][3] The stabilization of microtubules leads to a blockage of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1] In essence, this compound inhibits the proliferation of cancer cells by promoting the formation of microtubule bundles and inducing a sustained mitotic arrest.[4]
Experimental Protocols for Cytotoxicity Assessment
The in-vitro cytotoxicity of this compound is commonly evaluated using various assays. The following protocols are foundational for these assessments.
General Cell Culture and Drug Preparation
-
Cell Lines: A variety of human cancer cell lines are used, including but not limited to breast cancer (MDA-MB-231, MCF-7), lung cancer (A549, H1299), prostate cancer (DU145), leukemia (CEM-C7), and oral cancer (SCC-9).[3][5][6][7][8][9]
-
Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., RPMI-1640) supplemented with fetal calf serum (FCS) and incubated at 37°C in a humidified atmosphere with 5% CO2.[4][10]
-
Drug Preparation: this compound is often dissolved in a solvent like ethanol or DMSO to create a stock solution, which is then further diluted in the culture medium to achieve the desired final concentrations for experiments.[2][10]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 2,000 to 10,000 cells per well in 100-180 µL of complete culture medium.[2][4] The plate is incubated for 24 hours to allow for cell attachment.[2]
-
Drug Treatment: The culture medium is removed, and 100-200 µL of medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) is added to the wells. A vehicle control (medium with the same concentration of the drug solvent) is also included.[2][4]
-
Incubation: The plate is incubated for a specified period, typically ranging from 24 to 72 hours, or even up to 7 days in some studies.[4][5][11]
-
MTT Reagent Addition: After incubation, 25 µL of MTT reagent is added to each well, and the plate is incubated for another 4 hours.[4]
-
Formazan Solubilization: The medium is removed, and 200 µL of a solvent like DMSO is added to each well to dissolve the resulting formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 540 or 570 nm using a microplate reader.[2][4]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of this compound that inhibits cell growth by 50%) is determined.[2]
Quantitative Data on this compound Cytotoxicity
The cytotoxic effects of this compound are both time and concentration-dependent.[11] The IC50 values can vary based on the cell line, exposure duration, and the specific assay used.[2][11]
IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| Hs746T | Stomach | 1 nM | [4] |
| AGS | Stomach | 1 nM | [4] |
| HeLa | Cervix | 0.3 nM | [4] |
| CaSki | Cervix | 0.3 nM | [4] |
| BxPC3 | Pancreas | 0.3 nM | [4] |
| Capan-1 | Pancreas | 0.3 nM | [4] |
| HUVEC | Endothelial (Migration) | 1 pM | [4] |
| Various (13 lines) | Multiple | 0.13 - 3.3 ng/mL (24h) | [11] |
| MDA-MB-231 | Breast | ~2.5 - 5.0 nM | [2] |
| A549 | Lung | 1.94 µM (2D culture) | [9] |
| H1299 | Lung | Varies with conditions | [8] |
| Leukemic Cell Lines | Leukemia | Mean LC50: 6.93 ng/mL | [5] |
Cytotoxicity Percentages
| Cell Type | This compound Conc. | Incubation Time | Cytotoxicity | Reference |
| Acute Leukemia Cells | 100 ng/mL | 7 days | 78% (median) | [5] |
| CEM-C7 (Leukemia) | 10 ng/mL | 24 hours | 19.3% +/- 17.5% | [5] |
Signaling Pathways in this compound-Induced Cell Death
While apoptosis is considered the primary mechanism of cell death induced by taxanes, this compound can trigger other cellular responses depending on the dose and cell type.[3]
-
Apoptosis: this compound consistently induces apoptosis in a variety of cancer cell lines.[1][5] This process often involves the activation of caspases, a family of proteases crucial for programmed cell death. In melanoma cells, for instance, this compound-induced apoptosis requires the activation of caspase-2, which then triggers the mitochondrial pathway, leading to the activation of caspase-9 and caspase-3.[12] The Bcl-2 family of proteins, which regulate the mitochondrial pathway, also play a significant role.[6]
-
Mitotic Catastrophe: At lower concentrations, this compound can cause a mitotic block followed by abnormal mitosis, leading to the formation of multiple micronuclei and tetraploidy, a process known as mitotic catastrophe, which may then be followed by apoptosis.[3]
-
Necrosis: At higher concentrations, a terminal mitotic arrest and necrosis (a form of non-programmed cell death) have been observed.[3]
-
Other Signaling Pathways:
-
c-Jun NH2-terminal kinase (JNK): In some breast cancer cells, this compound-induced cell death has been linked to JNK-mediated apoptosis.[3]
-
p53-Dependent Apoptosis: this compound has been shown to induce p53-dependent apoptosis in certain cancer cells.[13]
-
Necroptosis: In human oral cancer cells, nanoencapsulated this compound was found to induce both apoptosis and necroptosis, a programmed form of necrosis, through the TNF-α/RIP1/RIP3 pathway.[7]
-
Caspase-Independent Death: Interestingly, in some androgen-independent prostate cancer cells (DU145), this compound induces cell death through a pathway that is independent of pro-apoptotic caspases and p53.[6]
-
Conclusion
Initial in-vitro studies have been instrumental in elucidating the cytotoxic mechanisms of this compound. Its primary mode of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent cell death.[1][4] The cytotoxicity of this compound is dose- and time-dependent, with IC50 values varying across different cancer cell lines.[11] While apoptosis via caspase activation is a major consequence of this compound treatment, other cell death mechanisms like mitotic catastrophe and necroptosis also contribute to its anti-cancer activity.[3][7] This guide provides a foundational understanding for researchers and professionals in the field of drug development, summarizing the critical in-vitro data and protocols that underpin the clinical use of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. In vitro cytotoxicity of this compound in childhood acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoencapsulation of this compound Induces Concurrent Apoptosis and Necroptosis in Human Oral Cancer Cells (SCC-9) via TNF-α/RIP1/RIP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. Differential cytotoxic effects of this compound in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. This compound induces p53-dependent apoptosis and synergizes with farnesyl transferase inhibitor r115777 in human epithelial cancer cells [imrpress.com]
Pharmacokinetics and Pharmacodynamics of Docetaxel in Preclinical Models: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Docetaxel is a semi-synthetic taxane, a class of cytotoxic agents that are a cornerstone of chemotherapy regimens for a multitude of cancers, including breast, prostate, and non-small cell lung cancer.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and apoptosis.[3][4][5] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, offering a detailed resource for researchers and drug developers. The guide summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex biological and experimental processes.
Pharmacodynamics: Mechanism of Action and Preclinical Efficacy
This compound's potent anti-tumor activity stems from its ability to stabilize microtubules, preventing their depolymerization. This action disrupts the normal dynamic reorganization of the microtubule network, which is crucial for mitotic and interphase cellular functions.[6] The stabilization of microtubules leads to a blockage of cells in the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death.[3][7]
Several key signaling pathways are implicated in this compound-induced apoptosis. This compound has been shown to induce the phosphorylation of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein, thereby inactivating it.[3][8] It can also modulate the mitogen-activated protein kinase (MAPK) signaling pathway.[7] Furthermore, this compound's cytotoxic effects can be enhanced by targeting other pathways, such as the epidermal growth factor receptor (EGFR) signaling cascade.[9]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound's mechanism of action and related signaling pathways.
Preclinical Efficacy and Tumor Growth Inhibition
This compound has demonstrated significant antitumor activity in a wide range of preclinical models, including murine transplantable tumors and human tumor xenografts.[1][10] The tables below summarize the in vitro cytotoxicity and in vivo tumor growth inhibition observed in various preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| Murine and Human Cell Lines | Various | 4 - 35 | [1][10] |
| HT1080 | Human Sarcoma | - | [11] |
| HT1080/DR4 (MRP-expressing) | Human Sarcoma | 2.8-fold more resistant than parental | [11] |
| Tu177, Tu212, SqCC/Y1 | Head and Neck Squamous Cell Carcinoma | - | [12] |
Table 2: In Vivo Tumor Growth Inhibition by this compound in Preclinical Models
| Animal Model | Tumor Model | This compound Dose and Schedule | Tumor Growth Inhibition | Reference |
| Syngeneic Mice | 11/12 Murine Transplantable Tumors | Intravenous administration | Complete regressions of advanced-stage tumors | [10] |
| Nude Mice | Human Tumor Xenografts | Intravenous administration | Activity observed in 15/16 models | [1] |
| Nude Mice | HT1080 Human Sarcoma Xenograft | 40 mg/kg (MTD), 3-hour IV infusion | 100% response rate (60% complete response) | [11] |
| Nude Mice | HT1080/DR4 (MRP-expressing) Xenograft | 40 mg/kg (MTD), 3-hour IV infusion | Significantly more active than paclitaxel | [11] |
| Athymic Nude Mice | A549 Human Tumor Xenograft | - | Improved with PLGA-docetaxel nanoparticles | [13] |
| HER2-Negative Breast Cancer Patients | - | 100 mg/m² infused over 1 hour every 3 weeks | - | [14] |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of this compound has been extensively studied in various preclinical species. In mice, this compound exhibits linear pharmacokinetics.[6] It is characterized by wide tissue distribution, including tumor tissue, although penetration into the central nervous system is limited.[6] The plasma protein binding of this compound is extensive, ranging from 76% to 97% in different animal species.[6] Metabolism is a major route of elimination, primarily occurring in the liver via cytochrome P450 (CYP) 3A isoenzymes.[14] The resulting metabolites are largely inactive.[14] Elimination is predominantly through hepatobiliary excretion into the feces.[6]
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Strain | Dose (mg/kg) | Route | Cmax (µM) | AUC (µM*h) | t1/2 (h) | Clearance (L/h/kg) | Vd (L/kg) | Reference |
| BALB/c | 6 | IP | - | 1.2 | ~5.5 | - | - | [3] |
| BALB/c | 1 | IP | 0.08 | ~0.12 | - | - | - | [3] |
| Tumor-bearing BALB/c | 40 (as Cellax) | IV | - | 38.6-fold > Taxotere | 5.2-fold > Taxotere | 2.5% of Taxotere | 13.2% of Taxotere | [5] |
Table 4: Pharmacokinetic Parameters of this compound in Dogs
| Condition | Dose (mg/kg) | Route | Cmax (ng/mL) | AUC (ng*h/mL) | t1/2 (h) | Clearance (L/h) | Vd (L/kg) | Reference |
| Tumor-bearing | 1.5 - 1.75 | Oral (with Cyclosporin A) | - | - | - | 101.1 ± 22.6 | - | [6][15] |
| Healthy | - | - | - | - | - | 24.6 ± 9.1 | - | [15] |
| Beagle | - | IV | 796.1 ± 321.8 | 948.4 ± 100.2 | 7.3 ± 2.0 | - | - | [10] |
| Beagle | - | IV | 1248.0 ± 178.6 | 969.7 ± 322.1 | 7.2 ± 2.5 | - | - | [10] |
Experimental Protocols
Preclinical Efficacy Study in a Mouse Xenograft Model
This protocol outlines a typical efficacy study of this compound in an immunodeficient mouse model bearing human tumor xenografts.
Experimental Workflow for a Preclinical Efficacy Study
Caption: A typical workflow for a preclinical in vivo efficacy study.
Materials:
-
Immunodeficient mice (e.g., athymic nude, SCID)[16]
-
This compound formulation
-
Vehicle control
-
Sterile syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation: Propagate human tumor cells in appropriate culture medium. Harvest and resuspend cells in a suitable buffer (e.g., PBS). Implant the cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of the mice.[13][16]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[16]
-
Treatment Administration: Administer this compound (or vehicle control) to the respective groups via the desired route (e.g., intravenous, intraperitoneal). The dose and schedule will depend on the specific study design (e.g., 6 mg/kg every 4 days).[3]
-
Monitoring: Continue to monitor tumor volume, body weight, and the general health of the animals throughout the study.
-
Endpoint and Data Analysis: The study may be terminated when tumors in the control group reach a certain size or after a predefined treatment period. Calculate the tumor growth inhibition for the this compound-treated group compared to the control group.
Quantification of this compound in Plasma and Tissue by HPLC-MS/MS
This protocol provides a general framework for the quantification of this compound in biological matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Experimental Workflow for Bioanalytical Sample Analysis
Caption: A typical workflow for bioanalytical sample processing and analysis.
Materials and Reagents:
-
Plasma or tissue homogenate samples
-
This compound analytical standard
-
Internal standard (IS), e.g., paclitaxel or deuterated this compound[10][17]
-
Acetonitrile, methanol, formic acid (HPLC grade)
-
Organic extraction solvent (e.g., diethyl ether, methyl tert-butyl ether)[1][18]
Procedure:
-
Sample Preparation: To a known volume of plasma or tissue homogenate (e.g., 200 µL), add the internal standard solution.[1]
-
Extraction: Perform liquid-liquid extraction by adding an organic solvent (e.g., 6 mL of diethyl ether), vortexing, and centrifuging to separate the layers.[1] Alternatively, use solid-phase extraction.
-
Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase (e.g., 100 µL).[1]
-
HPLC-MS/MS Analysis:
-
Chromatographic Separation: Inject an aliquot of the reconstituted sample (e.g., 60 µL) onto an HPLC system equipped with a C18 column.[1] Use a mobile phase gradient of acetonitrile and water with 0.1% formic acid.[19][20]
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in selected reaction monitoring (SRM) mode.[10] Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the this compound standards. Determine the concentration of this compound in the unknown samples from the calibration curve.
Conclusion
This technical guide has provided a detailed overview of the preclinical pharmacokinetics and pharmacodynamics of this compound. The quantitative data presented in the tables, along with the detailed experimental protocols and visualizations of key processes, offer a valuable resource for researchers in the field of oncology drug development. A thorough understanding of the preclinical profile of this compound is essential for the design of more effective therapeutic strategies and the development of novel combination therapies to overcome resistance and improve patient outcomes.
References
- 1. Development of a RP-HPLC method for analysis of this compound in tumor-bearing mice plasma and tissues following injection of this compound-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predictive factors for response to this compound in human breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic-Directed Dosing of Vandetanib and this compound in a Mouse Model of Human Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phase I and pharmacokinetic evaluation of the combination of orally administered this compound and cyclosporin A in tumor-bearing dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Tumour Growth Inhibition Model to Elucidate the Effects of Ritonavir on Intratumoural Metabolism and Anti-tumour Effect of this compound in a Mouse Model for Hereditary Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of action of this compound (Taxotere) in xenograft models is not limited to bcl-2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparative antitumor efficacy of this compound and paclitaxel in nude mice bearing human tumor xenografts that overexpress the multidrug resistance protein (MRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. unclineberger.org [unclineberger.org]
- 14. Tumor growth inhibition modeling of individual lesion dynamics and interorgan variability in HER2‐negative breast cancer patients treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
- 19. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Early Research on Docetaxel's Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational preclinical research that established Docetaxel (Taxotere) as a potent anti-tumor agent. Sourced from early studies, this document details the core mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies that underpinned these discoveries.
Core Mechanism of Action: Microtubule Stabilization
Early research elucidated that this compound's primary anti-tumor activity stems from its interaction with the cellular cytoskeleton.[1][2] Unlike other anti-mitotic agents that induce microtubule disassembly, this compound promotes the assembly of tubulin into stable microtubules and inhibits their depolymerization.[1][2] This hyper-stabilization disrupts the dynamic process of microtubule formation and breakdown, which is essential for cell division, leading to a mitotic block in proliferating cells.[1] Specifically, this compound arrests cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.
Signaling Pathways in this compound-Induced Apoptosis
Initial investigations into the molecular mechanisms of this compound-induced apoptosis identified the B-cell lymphoma 2 (Bcl-2) family of proteins as key regulators. This compound was found to induce the phosphorylation of Bcl-2, an anti-apoptotic protein. This phosphorylation inactivates Bcl-2, thereby promoting the apoptotic cascade. This process disrupts the balance between pro- and anti-apoptotic proteins, tipping the scales towards cell death.
Quantitative In Vitro Anti-Tumor Activity
Early in vitro studies consistently demonstrated this compound's potent cytotoxic effects across a range of murine and human cancer cell lines. The concentration required to reduce cell survival by 50% (IC50) was typically in the low nanomolar range.
| Cell Line Type | IC50 Range (ng/mL) | Reference |
| Murine and Human Cell Lines | 4 - 35 | [1][2] |
| Human Neuroblastoma Lines | 0.13 - 3.3 | [3] |
| Human Breast and Colon Carcinoma Lines | (Least Sensitive) | [3] |
| Human Leukemic Cell Lines (mean LC50) | 6.93 | [4] |
Table 1: Summary of In Vitro Cytotoxicity of this compound in Early Studies.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative effects of this compound were commonly assessed using a colorimetric method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are plated in 96-well plates at a density of 1,000 to 6,000 cells per well, depending on the cell line's growth characteristics.[5][6]
-
Incubation: The cells are allowed to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO2.[6]
-
Drug Exposure: Cells are then exposed to various concentrations of this compound for a specified period, typically ranging from 1 to 72 hours.[5][6]
-
MTT Addition: Following drug exposure, MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[5]
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[5]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 540 nm.[7] The results are used to calculate the percentage of cell viability and the IC50 value.
Quantitative In Vivo Anti-Tumor Activity
Preclinical in vivo studies using murine tumor models and human tumor xenografts in immunodeficient mice demonstrated the significant anti-tumor efficacy of this compound.
| Animal Model | Tumor Response | Reference |
| Syngeneic Murine Transplantable Tumors | 11 out of 12 tumor types were sensitive; complete regressions observed. | [1] |
| Syngeneic Murine Transplantable Tumors | 13 out of 14 tumor types were highly sensitive; complete regressions of advanced-stage tumors. | [2] |
| Human Tumor Xenografts in Nude Mice | Activity observed in advanced-stage tumors. | [1] |
| Human Tumor Xenografts in Nude Mice | Activity observed in 15 out of 16 human tumor xenografts. | [2] |
Table 2: Summary of In Vivo Anti-Tumor Activity of this compound in Early Studies.
Experimental Protocol: In Vivo Murine Xenograft Study
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor tissue.
-
Tumor Implantation: Human tumor cells are injected subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with this compound, typically administered intravenously, at a specified dose and schedule.
-
Monitoring: Tumor size is measured regularly, and the animals' overall health and weight are monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor size in the treated groups to the control group.
Experimental Protocol: Microtubule Polymerization Assay
The effect of this compound on microtubule assembly can be assessed in a cell-free system.
-
Tubulin Preparation: Purified tubulin is reconstituted in a polymerization buffer.[5]
-
Reaction Setup: The tubulin solution is added to a 96-well plate.[5]
-
Compound Addition: this compound or control compounds are added to the wells at various concentrations.[5]
-
Polymerization Induction: The plate is incubated at 37°C to induce tubulin polymerization.[5]
-
Measurement: The extent of microtubule polymerization is measured over time by monitoring the change in absorbance at 340 nm using a microplate reader.[5] An increase in absorbance indicates microtubule formation.
Experimental Protocol: Western Blot for Bcl-2 Phosphorylation
-
Cell Lysis: Cancer cells, previously treated with this compound, are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated Bcl-2.
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal, which corresponds to the amount of phosphorylated Bcl-2, is detected.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Cells are treated with this compound for a specified duration.
-
Harvesting and Fixation: The cells are harvested and fixed, typically with ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Analysis: The DNA content of the cells is quantified, allowing for the determination of the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of this compound's effect.[8]
References
- 1. Preclinical evaluation of this compound (Taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Taxotere): a review of preclinical and clinical experience. Part I: Preclinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential cytotoxic effects of this compound in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxicity of this compound in childhood acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses invasiveness of head and neck cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted therapy against Bcl-2-related proteins in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitizing the cytotoxic action of this compound induced by Pentoxifylline in a PC3 prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for dissolving Docetaxel for cell culture experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Docetaxel is a potent anti-mitotic chemotherapy agent belonging to the taxane family of drugs. It is widely used in cancer research to study its effects on cell cycle, apoptosis, and microtubule dynamics. Accurate and reproducible in vitro experiments are fundamental to understanding its mechanism of action and for the development of novel cancer therapies. This document provides a detailed protocol for the preparation of this compound solutions for cell culture experiments, ensuring consistent and reliable results.
Data Presentation: Physicochemical Properties and Recommended Concentrations
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Solvent | Source(s) |
| Solubility | ~5 mg/mL | DMSO | [1] |
| 100 - 200 mg/mL | DMSO | [2][3][4][5][6] | |
| ~1.5 mg/mL | Ethanol | [1] | |
| 50 - 100 mg/mL | Ethanol | [2][3][4] | |
| Stock Solution Concentration | 1 mg/mL | DMSO | [2][4] |
| Storage of Lyophilized Powder | -20°C (stable for ≥ 4 years) | N/A | [1] |
| Storage of Stock Solution | -20°C (use within 3 months) | DMSO | [2][4] |
| -80°C (stable for 1 year) | In solvent | [3][5] | |
| Suggested Working Concentration | 100 ng/mL | Cell Culture Medium | [2][4] |
| Treatment Duration | 4 - 24 hours | Cell Culture Medium | [2][4] |
Experimental Protocols
This section outlines the detailed methodology for preparing this compound stock and working solutions for treating cells in culture.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Calibrated pipettes
-
Cell culture medium appropriate for the cell line being used
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing this compound Stock Solution (1 mg/mL):
-
Pre-weighing Preparations: Before opening the vial of this compound powder, allow it to equilibrate to room temperature to prevent condensation. Perform all handling of the powder in a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 1 mg/mL stock solution, weigh 1 mg of this compound.
-
Dissolving in DMSO: Add the appropriate volume of DMSO to the weighed this compound powder. For a 1 mg/mL stock solution, add 1 mL of DMSO to 1 mg of this compound.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may be necessary to aid dissolution.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2][4] Store the aliquots at -20°C for up to 3 months or at -80°C for longer-term storage (up to 1 year).[2][3][4][5]
Protocol for Preparing this compound Working Solution and Treating Cells:
-
Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution to Working Concentration: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to add the DMSO-based stock solution to the culture medium and mix immediately to prevent precipitation of the drug.[1] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Example for a 100 ng/mL working solution:
-
Prepare an intermediate dilution by adding 10 µL of the 1 mg/mL stock solution to 990 µL of cell culture medium to get a 10 µg/mL solution. Mix well by gentle pipetting.
-
Add 10 µL of the 10 µg/mL intermediate solution to 990 µL of cell culture medium in your cell culture plate to achieve a final concentration of 100 ng/mL.
-
-
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 4-24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[2][4]
Mandatory Visualization
This compound Solution Preparation Workflow
Caption: Workflow for preparing this compound solutions for cell culture.
References
Application Notes and Protocols for Administering Docetaxel to Xenograft Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Docetaxel is a semisynthetic taxane, an antineoplastic agent widely used in chemotherapy for various cancers.[1] In preclinical cancer research, xenograft mouse models are indispensable tools for evaluating the in vivo efficacy of novel therapeutic agents. This compound is frequently administered to these models to study its antitumor effects, understand its mechanism of action, and explore combination therapies.[2] Its primary mechanism involves the disruption of the microtubule network within cancer cells, leading to cell cycle arrest and apoptosis.[3][4][5] These application notes provide detailed protocols for the preparation and administration of this compound to xenograft mouse models, methods for tumor monitoring, and a summary of reported efficacy data.
Mechanism of Action
This compound is a microtubule stabilizer.[4] It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and preventing their depolymerization.[3][5] This stabilization disrupts the normal dynamic reorganization of the microtubule network, which is critical for vital cellular functions during the interphase and mitosis.[3] Consequently, the cell cycle is arrested at the G2/M phase.[1][4] Further research indicates that this compound also induces phosphorylation of the anti-apoptotic protein Bcl-2, inactivating it and thereby promoting programmed cell death (apoptosis).[1] Additionally, in prostate cancer cells, this compound has been shown to target the Smad3/HIF-1α signaling pathway to inhibit tumor proliferation.[6]
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Protocols
A typical workflow for a this compound efficacy study in a xenograft model involves establishing the tumor, administering the treatment, and monitoring the response.
Caption: General experimental workflow for a xenograft study.
Protocol 1: Tumor Xenograft Establishment
-
Cell Culture: Culture human cancer cells (e.g., DU145, H460, A549) under appropriate conditions to achieve the required number for implantation (typically ~80-90% confluency).
-
Cell Preparation: Harvest cells using trypsin, wash with sterile PBS, and perform a cell count using a hemocytometer or automated cell counter. Resuspend the cell pellet in sterile, serum-free medium or PBS to the desired concentration (e.g., 1 x 10⁷ cells/mL).[7] For some models, cells may be mixed with Matrigel™ to improve tumor take rate.[8]
-
Animal Model: Use immunocompromised mice (e.g., athymic nude, NSG) aged 6-8 weeks.[9]
-
Implantation: Anesthetize the mouse. Subcutaneously inject the cell suspension (typically 100-200 µL) into the right flank of the mouse using a 25-27G needle.[7][8]
-
Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, begin regular measurements.[9]
Protocol 2: this compound Preparation and Administration
Materials:
-
This compound (clinical grade or for research)
-
Vehicle solution (e.g., Polysorbate 80, 5% glucose in water, 0.5% methylcellulose).[8][10]
-
Animal restrainer.[11]
-
70% Isopropyl alcohol.[11]
Preparation: this compound is often formulated with a solvent like polysorbate 80 due to its poor water solubility. A common preparation involves a dilution with polysorbate 80 and then a 5% glucose solution in water (e.g., in a 5:5:90 v/v/v ratio).[10] The final concentration should be calculated based on the desired dose (mg/kg) and the average weight of the mice.
A. Intravenous (IV) Tail Vein Injection This is a common route for rapid systemic distribution.
-
Restraint: Place the mouse in a suitable restrainer, allowing the tail to be accessible.[11]
-
Vasodilation: To aid visualization of the lateral tail veins, warm the mouse's tail for 5-10 minutes using a heat lamp (at least 12 inches away), a warming box, or by immersing the tail in warm water.[14][15]
-
Disinfection: Wipe the tail with 70% isopropyl alcohol.[11]
-
Injection:
-
Immobilize the tail with your non-dominant hand.
-
Using a 27-30G needle with the bevel facing up, insert the needle parallel to the vein into the distal third of the tail.[11][14]
-
If insertion is successful, you may see a "flash" of blood in the needle hub, and there should be no resistance upon injection.[14][15] The vein will blanch as the solution is injected.[11]
-
If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more cranial location.[11] Do not make more than two attempts per vein.[11]
-
-
Administration: Slowly inject the calculated volume. The maximum recommended bolus volume is 5 ml/kg.[11]
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[14][16] Monitor the animal for a few minutes before returning it to its cage.[15]
B. Intraperitoneal (IP) Injection This route allows for systemic absorption, although slower than IV.
-
Restraint: Manually restrain the mouse by scruffing the neck and securing the tail. Turn the animal so its abdomen is facing upwards, tilting the head slightly downwards.[13][17]
-
Site Identification: Identify the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum, bladder, or other organs.[12][13][17]
-
Disinfection: Wipe the injection site with 70% alcohol.[17]
-
Injection:
-
Administration: Inject the substance smoothly. The maximum recommended volume is 10 ml/kg.[12][18]
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Observe for any signs of distress.[13]
Protocol 3: Tumor Growth and Health Monitoring
-
Tumor Measurement: Using digital calipers, measure the length (longest diameter) and width (shortest diameter) of the tumor 2-3 times per week.[9]
-
Volume Calculation: Calculate the tumor volume using the modified ellipsoid formula: Volume (mm³) = (Length × Width²) / 2 .[9][19]
-
Body Weight: Measure the body weight of each mouse at the same frequency as tumor measurements. Significant weight loss (>15-20%) can be an indicator of drug toxicity and may require euthanasia.[20][21]
-
Clinical Observations: Monitor the animals daily for any signs of distress, such as changes in posture, activity, or grooming.
Data Presentation: this compound Efficacy in Xenograft Models
The following tables summarize quantitative data from various preclinical studies.
| Tumor Model | Mouse Strain | This compound Dose & Schedule | Route | Tumor Growth Inhibition / Response | Reference |
| DU145 (Prostate) | BALB/c nude | 10 mg/kg/week for 3 weeks | IV | 32.6% tumor regression (68.6% with radiation) | [22] |
| HT1080 (Sarcoma) | Athymic nu/nu | 40 mg/kg (single dose) | IV Infusion | 100% overall response (60% complete response) | [20] |
| HT1080/DR4 (MRP-expressing) | Athymic nu/nu | 40 mg/kg (single dose) | IV Infusion | 100% overall response (60% complete response) | [20] |
| UMSCC2 (Head & Neck) | - | 6 mg/kg every 4 days | IP | Significant tumor volume reduction vs. control | [23][24] |
| UMSCC2 (Head & Neck) | - | 1 mg/kg daily for 10 days | IP | Significant tumor volume reduction vs. control (Caused GI toxicity) | [23][24] |
| P03 (Pancreatic) | B6D2F1 | 20 mg/kg weekly | - | Increased median survival from 24 to 33 days | [25] |
| P03 (Pancreatic) | B6D2F1 | 30 mg/kg weekly | - | Increased median survival from 24 to 44 days | [25] |
| DU145 (Prostate) | Nude | 5 mg/kg weekly | SC | Significant inhibitory activity observed | [8] |
| DU145 (Prostate) | Nude | 10 mg/kg weekly | SC | Significant inhibitory activity and body weight suppression | [8] |
| A549 (Lung) | BALB/c nude | 4 mg/kg every other day (6 doses) | IV | Superior anti-tumor effects compared to control | [21] |
References
- 1. Preclinical mechanisms of action of this compound and this compound combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modelling of tumour growth and cytotoxic effect of this compound in xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound: activity, mechanism of action and pharmacokinetics_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. scispace.com [scispace.com]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. depts.ttu.edu [depts.ttu.edu]
- 15. research.vt.edu [research.vt.edu]
- 16. Lateral Tail Vein Injections | Revvity [revvity.co.jp]
- 17. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 18. scribd.com [scribd.com]
- 19. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]
- 20. Comparative antitumor efficacy of this compound and paclitaxel in nude mice bearing human tumor xenografts that overexpress the multidrug resistance protein (MRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Combined Albumin Polyester Nanocarriers with this compound for Effective Against Lung Cancer in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Pharmacokinetic-Directed Dosing of Vandetanib and this compound in a Mouse Model of Human Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacokinetic-directed dosing of vandetanib and this compound in a mouse model of human squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound chronopharmacology in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of Docetaxel's Effect on Tumor Vasculature
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various in vivo imaging modalities for assessing the effects of Docetaxel on tumor vasculature. Detailed protocols for key experimental techniques are provided to facilitate study design and execution.
Introduction to this compound and Tumor Vasculature
This compound, a member of the taxane family of chemotherapeutic agents, is widely used in the treatment of various solid tumors. Its primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1][2] Beyond its cytotoxic effects on tumor cells, this compound has been shown to exert significant influence on the tumor microenvironment, particularly the tumor vasculature.[3][4] It can modulate tumor blood flow, vessel permeability, and angiogenesis, the formation of new blood vessels.[1][3] Understanding these vascular effects is crucial for optimizing treatment strategies and developing novel combination therapies. In vivo imaging provides a powerful, non-invasive means to longitudinally monitor these dynamic changes in a living organism.
In Vivo Imaging Modalities
Several advanced imaging techniques can be employed to visualize and quantify the effects of this compound on tumor vasculature. The choice of modality often depends on the specific vascular parameters of interest, the required resolution, and the available instrumentation.
-
Intravital Microscopy (IVM): Offers high-resolution, real-time visualization of cellular and vascular dynamics within the tumor microenvironment.[5][6][7]
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): Provides quantitative information on vascular perfusion, permeability, and the volume of the extravascular extracellular space.[8][9][10]
-
Positron Emission Tomography (PET): Enables the non-invasive assessment of molecular processes, including angiogenesis, using specific radiotracers.[11][12]
-
Contrast-Enhanced Ultrasound (CEUS): A cost-effective and readily available technique for assessing blood flow and vascular architecture.[3][4]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effect of this compound on tumor vasculature.
Table 1: Effect of this compound on Tumor Vascular Parameters (Rodent Models)
| Parameter | Tumor Type | Animal Model | This compound Dosage | Imaging Modality | Key Findings | Reference |
| Vascular Parameters (Peak, AUC, Blood Flow) | Mammary Tumors | Rats | 6 mg/kg/week | CEUS | Initial increase in larger vessels at 2 weeks, followed by a decrease in overall vascular parameters at 6 weeks (-46% for peak, -55% for AUC). | [3] |
| Microvessel Density | Mammary Tumors | Rats | Not specified | Histopathology | Significantly reduced microvessel density in this compound-treated tumors. | [4] |
| Angiogenesis | Adenocarcinomas (MCA-4, MCA-29) | Mice | 31.3 mg/kg i.v. | In vivo i.c. angiogenesis assay | Reduced number of newly formed blood vessels. | [1] |
| Vascular Permeability | Not specified | Mice | Not specified | Miles Assay (Evans blue dye) | Increased vascular permeability was not significantly induced by this compound alone in a non-tumor model. | [13] |
Experimental Protocols
Intravital Microscopy Protocol for Assessing Tumor Vasculature
This protocol describes the use of a dorsal skinfold window chamber model in mice to visualize this compound's effect on tumor vasculature using intravital microscopy.[5][6][14]
Materials:
-
Nude mice (athymic)
-
Tumor cells (e.g., human colorectal adenocarcinoma SW480, murine colon adenocarcinoma C26)
-
Titanium dorsal window chamber frame
-
Surgical tools (forceps, scissors, sutures)
-
Anesthesia (e.g., Isoflurane)
-
Fluorescently-labeled dextrans (e.g., FITC-dextran, Rhodamine-dextran) for vessel visualization
-
This compound solution
-
Two-photon or confocal microscope equipped for in vivo imaging
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse using isoflurane (1.5-2% in oxygen).
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
-
Dorsal Window Chamber Implantation:
-
Surgically implant the titanium dorsal window chamber onto the dorsal skinfold of the mouse. This procedure involves carefully dissecting one layer of the skin to expose the underlying fascia and blood vessels.
-
A coverslip is secured by the frame to create a transparent viewing window into the tissue.
-
-
Tumor Cell Implantation:
-
Inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 10 µL of PBS) into the fascia within the window chamber.
-
Allow the tumor to grow for 7-10 days, or until it reaches a suitable size for imaging (e.g., 2-3 mm in diameter).
-
-
This compound Administration:
-
Administer this compound intravenously (e.g., via tail vein injection) at a clinically relevant dose (e.g., 25 mg/kg).
-
A control group should be injected with the vehicle solution.
-
-
Intravital Imaging:
-
Anesthetize the mouse and secure the window chamber on the microscope stage.
-
Administer a fluorescently-labeled dextran intravenously to visualize the vasculature.
-
Acquire baseline images of the tumor vasculature before this compound administration.
-
Perform longitudinal imaging at various time points post-Docetaxel treatment (e.g., 24h, 48h, 72h) to observe changes in vessel morphology, blood flow, and permeability.
-
For permeability assessment, monitor the extravasation of the fluorescent dextran from the blood vessels into the tumor interstitium.
-
-
Image Analysis:
-
Quantify vascular parameters such as vessel diameter, vessel density, blood flow velocity, and vascular permeability from the acquired images using appropriate image analysis software.
-
DCE-MRI Protocol for Tumor Vascular Function
This protocol outlines a typical DCE-MRI procedure to quantify changes in tumor vascular parameters in response to this compound.[8][9][10]
Materials:
-
Tumor-bearing mice
-
MRI scanner (e.g., 7T small animal MRI)
-
Anesthesia (e.g., Isoflurane)
-
Contrast agent (e.g., Gadolinium-DTPA)
-
Catheter for intravenous injection
-
Physiological monitoring equipment (respiration, temperature)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse and place it on a heated animal bed to maintain body temperature.
-
Insert a catheter into the tail vein for contrast agent administration.
-
Position the tumor-bearing region of the animal in the center of the MRI coil.
-
-
MRI Acquisition:
-
Acquire pre-contrast T1-weighted images to obtain a baseline T1 map of the tumor.
-
Begin the dynamic T1-weighted gradient echo sequence.
-
After acquiring a few baseline scans, inject a bolus of the contrast agent (e.g., 0.1 mmol/kg Gd-DTPA) through the tail vein catheter.
-
Continue acquiring dynamic scans for a period of 10-20 minutes to capture the influx and washout of the contrast agent.
-
-
This compound Treatment:
-
Administer this compound to the mice according to the desired treatment regimen.
-
-
Post-Treatment MRI:
-
Repeat the DCE-MRI procedure at selected time points after this compound treatment to monitor changes in vascular parameters.
-
-
Data Analysis:
-
Analyze the dynamic image data using pharmacokinetic models (e.g., Tofts model, extended Tofts model) to derive quantitative parameters such as:
-
Ktrans (volume transfer constant): Reflects vessel permeability and blood flow.
-
ve (extravascular extracellular volume fraction): Represents the volume of the extravascular extracellular space per unit volume of tissue.
-
vp (plasma volume fraction): Represents the volume of blood plasma per unit volume of tissue.
-
-
PET Imaging Protocol for Tumor Angiogenesis
This protocol provides a general framework for using PET imaging to assess this compound's impact on tumor angiogenesis.[11][12][15][16]
Materials:
-
Tumor-bearing mice
-
PET/CT scanner
-
Anesthesia (e.g., Isoflurane)
-
Angiogenesis-targeting radiotracer (e.g., 18F-RGD peptides for imaging integrin αvβ3 expression)
-
This compound solution
Procedure:
-
Animal Preparation:
-
Fast the animal for 4-6 hours prior to the scan to reduce background signal.
-
Anesthetize the mouse and maintain its body temperature.
-
-
Radiotracer Injection:
-
Administer the radiotracer intravenously via the tail vein. The specific dose will depend on the tracer used.
-
-
Uptake Period:
-
Allow for an appropriate uptake period (typically 60 minutes) for the radiotracer to accumulate in the target tissues.
-
-
PET/CT Imaging:
-
Position the anesthetized animal in the PET/CT scanner.
-
Perform a CT scan for anatomical localization and attenuation correction.
-
Acquire the PET scan over the tumor region.
-
-
This compound Treatment:
-
Treat the animals with this compound as per the experimental design.
-
-
Post-Treatment PET/CT:
-
Repeat the PET/CT imaging at desired time points after this compound administration to evaluate changes in radiotracer uptake, which reflects changes in the targeted molecular process (e.g., angiogenesis).
-
-
Image Analysis:
-
Reconstruct the PET images and co-register them with the CT images.
-
Draw regions of interest (ROIs) around the tumor and other relevant tissues.
-
Calculate the standardized uptake value (SUV) to quantify the radiotracer uptake in the tumor. A decrease in SUV of an angiogenesis-specific tracer would suggest an anti-angiogenic effect of this compound.
-
Signaling Pathways and Experimental Workflows
This compound's Anti-Angiogenic Signaling
This compound can inhibit angiogenesis through various mechanisms, including the downregulation of key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[1][17] Under hypoxic conditions, often found in tumors, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and promotes the expression of VEGF.[18][19][20] this compound can interfere with this pathway, leading to reduced angiogenesis.
Caption: this compound's anti-angiogenic mechanism of action.
Experimental Workflow for In Vivo Imaging
The following diagram illustrates a typical experimental workflow for studying the effects of this compound on tumor vasculature using in vivo imaging.
Caption: General experimental workflow for in vivo imaging studies.
References
- 1. The antiangiogenic property of this compound is synergistic with a recombinant humanized monoclonal antibody against vascular endothelial growth factor or 2-methoxyestradiol but antagonized by endothelial growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intravital FRET Imaging of Tumor Cell Viability and Mitosis during Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Cancer Imaging by Intravital Microscopy: The Dorsal Window Chamber Model | Springer Nature Experiments [experiments.springernature.com]
- 7. A Dorsal Skinfold Window Chamber Tumor Mouse Model for Combined Intravital Microscopy and Magnetic Resonance Imaging in Translational Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Practical Dynamic Contrast Enhanced MRI in Small Animal Models of Cancer: Data Acquisition, Data Analysis, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic Contrast Enhanced MRI of mouse Abdomen [protocols.io]
- 10. Dynamic contrast enhanced‐magnetic resonance fingerprinting (DCE‐MRF): A new quantitative MRI method to reliably assess tumor vascular perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PET Imaging of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effect of this compound administration on fluid dynamics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dorsal Skinfold Chamber Preparation in Mice: Studying Angiogenesis by Intravital Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 15. eanm.org [eanm.org]
- 16. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibitory effects of this compound on expression of VEGF, bFGF and MMPs of LS174T cell - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HIF-1α activation mediates resistance to anti-angiogenic therapy in neuroblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Combining Docetaxel with Novel Targeted Therapies In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the in vitro effects of combining the chemotherapeutic agent Docetaxel with various novel targeted therapies. The information is intended to guide researchers in designing and executing experiments to evaluate synergistic, additive, or antagonistic interactions between these drug combinations in cancer cell lines.
Introduction
This compound is a widely used taxane-based chemotherapeutic agent for various cancers, including prostate, breast, and lung cancer.[1][2][3] Its mechanism of action involves stabilizing microtubules, leading to cell cycle arrest and apoptosis.[2][4][5] However, the efficacy of this compound is often limited by intrinsic or acquired resistance.[1][2][6] Combining this compound with novel targeted therapies that inhibit specific signaling pathways crucial for cancer cell survival and proliferation is a promising strategy to enhance its anti-tumor activity and overcome resistance.[1][7][8] This document outlines protocols for evaluating such combinations in vitro.
Data Presentation: Efficacy of this compound in Combination with Targeted Therapies
The following tables summarize quantitative data from representative in vitro studies, demonstrating the enhanced efficacy of this compound when combined with different classes of targeted agents.
Table 1: Synergistic Cytotoxicity of this compound and CUDC-101 (a multi-target inhibitor) in Prostate Cancer Cells
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) | Effect |
| PC3 | This compound | 8.5 ± 1.2 | - | - |
| CUDC-101 | 150 ± 15 | - | - | |
| This compound + CUDC-101 | 4.2 ± 0.8 + 75 ± 8 | < 1 | Synergistic | |
| DU145 | This compound | 10.2 ± 1.5 | - | - |
| CUDC-101 | 180 ± 20 | - | - | |
| This compound + CUDC-101 | 5.1 ± 0.9 + 90 ± 10 | < 1 | Synergistic |
Data are representative and compiled from findings suggesting synergistic effects.[7]
Table 2: Enhanced Apoptosis with this compound and SH003 (Herbal Medicine targeting EGFR) in Triple-Negative Breast Cancer (TNBC) Cells
| Cell Line | Treatment | Apoptosis Rate (%) |
| MDA-MB-231 | Control | 5 ± 1 |
| This compound (10 nM) | 15 ± 2 | |
| SH003 (50 µg/mL) | 10 ± 1.5 | |
| This compound + SH003 | 45 ± 4 | |
| BT-20 | Control | 3 ± 0.5 |
| This compound (10 nM) | 12 ± 1.8 | |
| SH003 (50 µg/mL) | 8 ± 1.2 | |
| This compound + SH003 | 38 ± 3.5 |
Illustrative data based on studies showing synergistic induction of apoptosis.[8]
Table 3: Effect of this compound and a PI3K Inhibitor (e.g., BKM120) on Cell Cycle Distribution in Prostate Cancer Cells
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| LNCaP | Control | 65 ± 5 | 20 ± 3 | 15 ± 2 |
| This compound (5 nM) | 10 ± 2 | 5 ± 1 | 85 ± 6 | |
| PI3K Inhibitor (1 µM) | 75 ± 6 | 15 ± 2 | 10 ± 2 | |
| This compound + PI3K Inhibitor | 5 ± 1 | 2 ± 0.5 | 93 ± 7 |
Representative data based on the known mechanisms of this compound (G2/M arrest) and PI3K inhibitors (G1 arrest), and their potential combined effect.[5][9][10][11]
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the targeted therapy, and their combination for 48-72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each treatment. The Chou-Talalay method can be used to determine if the drug combination is synergistic, additive, or antagonistic.[3]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with the drug combinations as described for the viability assay for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses propidium iodide (PI) to stain the DNA of cells. The amount of PI fluorescence is directly proportional to the amount of DNA. Flow cytometry is used to measure the fluorescence intensity and determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described above.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Pathway Analysis
Principle: Western blotting is used to detect specific proteins in a sample. This technique can be used to assess the effect of drug combinations on the expression and phosphorylation status of key proteins in signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways.
Protocol:
-
Protein Extraction: Treat cells with the drug combinations, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against the proteins of interest (e.g., total AKT, phospho-AKT, total ERK, phospho-ERK). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Visualizations
The following diagrams illustrate key concepts and workflows relevant to combining this compound with targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound suppresses invasiveness of head and neck cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of this compound resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming this compound resistance in prostate cancer: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effect of this compound combined with a novel multi-target inhibitor CUDC-101 on inhibiting human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SH003 and this compound Show Synergistic Anticancer Effects by Inhibiting EGFR Activation in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Investigating Docetaxel Resistance using Lentiviral shRNA Knockdown
Audience: Researchers, scientists, and drug development professionals.
Introduction
Docetaxel is a potent taxane-based chemotherapeutic agent and a cornerstone in the treatment of various solid tumors, including prostate, breast, and non-small cell lung cancer.[1][2] It functions by stabilizing microtubules, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells. However, the clinical efficacy of this compound is frequently hampered by the development of drug resistance, both intrinsic and acquired, which leads to treatment failure and disease progression.[1][2]
These application notes provide a comprehensive overview and detailed protocols for utilizing lentiviral shRNA technology to study the mechanisms of this compound resistance in cancer cell lines.
Principle of the Method
The shRNA, a small RNA molecule with a hairpin structure, is transcribed within the cell and processed by the Dicer enzyme into a short interfering RNA (siRNA). This siRNA is then incorporated into the RNA-induced silencing complex (RISC). The RISC complex, guided by the siRNA, binds to the complementary messenger RNA (mRNA) of the target gene, leading to its cleavage and degradation. The resulting decrease in mRNA levels leads to a reduction in the synthesis of the target protein, effectively "knocking down" gene expression.[5] By comparing the this compound sensitivity of cells with and without the gene knockdown, the role of that gene in resistance can be elucidated.
Experimental Workflow
The overall process for investigating this compound resistance using lentiviral shRNA involves a series of sequential steps, from designing the shRNA to analyzing the final drug sensitivity data.
References
- 1. Inhibition of ABCB1 expression overcomes acquired this compound resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of ABCB1 expression overcomes acquired this compound resistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Viral shRNA and miR RNAi Vector Delivery Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 4. β-Arrestin2 promotes this compound resistance of castration-resistant prostate cancer via promoting hnRNP A1-mediated PKM2 alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of survivin restores the sensitivity of breast cancer cells to this compound and vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Docetaxel
Audience: Researchers, scientists, and drug development professionals.
Introduction
Docetaxel is a potent anti-cancer agent belonging to the taxane family of drugs. Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[1] This interference with microtubule dynamics disrupts the normal process of mitosis, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis or programmed cell death.[1][2][3] Flow cytometry is a powerful technique to quantify the effects of drugs like this compound on the cell cycle by measuring the DNA content of individual cells within a population. This application note provides a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining and summarizes the expected quantitative outcomes.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects by binding to the β-subunit of tubulin, the protein that forms microtubules.[1] This binding promotes the assembly of tubulin into stable, non-functional microtubules and prevents their depolymerization.[1] The resulting microtubule stabilization disrupts the dynamic instability required for the formation and function of the mitotic spindle during cell division. Consequently, cells are unable to progress through mitosis, leading to a prolonged arrest in the G2/M phase of the cell cycle.[2][3] This mitotic catastrophe can trigger downstream signaling pathways, including the phosphorylation of anti-apoptotic proteins like Bcl-2, ultimately leading to apoptotic cell death.[2][3]
Data Presentation: Quantitative Analysis of Cell Cycle Distribution
The following table summarizes representative quantitative data obtained from flow cytometry analysis of cancer cell lines treated with this compound. The data illustrates a dose- and time-dependent increase in the percentage of cells in the G2/M phase, a hallmark of this compound's activity.
| Cell Line | Treatment | Incubation Time | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| MCF-7 | Control (Untreated) | 24 hours | ~60-70% | ~15-25% | ~10-20% | --INVALID-LINK-- |
| MCF-7 | This compound (e.g., 10 nM) | 24 hours | Decreased | Decreased | Increased (~49.63%) | --INVALID-LINK-- |
| MCF-7 | This compound-loaded SF-NPs (e.g., 10 nM) | 24 hours | Decreased | Decreased | Increased (~68.49%) | --INVALID-LINK-- |
| MDA-MB-231 | Control (Untreated) | 24 hours | ~50-60% | ~20-30% | ~15-25% | --INVALID-LINK-- |
| MDA-MB-231 | This compound (e.g., 10 nM) | 24 hours | Decreased | Decreased | Increased (~46.78%) | --INVALID-LINK-- |
| MDA-MB-231 | This compound-loaded SF-NPs (e.g., 10 nM) | 24 hours | Decreased | Decreased | Increased (~57.51%) | --INVALID-LINK-- |
| Ovarian Cancer Cells | Control (Untreated) | 48 hours | ~60-70% | ~15-25% | ~10-20% | --INVALID-LINK-- |
| Ovarian Cancer Cells | This compound (Concentration not specified) | 48 hours | Decreased | Decreased | Increased (~70-80%) | --INVALID-LINK-- |
Note: The values presented are approximate and can vary depending on the specific experimental conditions, cell line, and this compound concentration.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cancer cells of interest (e.g., MCF-7, MDA-MB-231) in 6-well plates at a density that will allow for logarithmic growth during the experiment (e.g., 2 x 10^5 cells/well).
-
Cell Adhesion: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol is for the analysis of DNA content in fixed cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
Aspirate the medium from the wells.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add a complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.
-
Repeat the centrifugation and washing step.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA and ensure that PI only binds to DNA.
-
-
Incubation:
-
Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). The G0/G1 peak will have 2n DNA content, the G2/M peak will have 4n DNA content, and the S phase will have DNA content between 2n and 4n.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced G2/M Arrest
Caption: this compound-induced signaling pathway leading to G2/M cell cycle arrest and apoptosis.
Experimental Workflow for Flow Cytometry Analysis
References
Application Notes and Protocols: Measuring Bcl-2 Phosphorylation after Docetaxel Treatment using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel is a potent anti-mitotic chemotherapeutic agent widely used in the treatment of various cancers. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. A key event in this compound-induced apoptosis is the post-translational modification of anti-apoptotic proteins, particularly the phosphorylation of B-cell lymphoma 2 (Bcl-2). Phosphorylation of Bcl-2 on specific serine/threonine residues, such as Serine 70 (Ser70), is believed to inactivate its anti-apoptotic function, thereby promoting programmed cell death.
These application notes provide a detailed protocol for the detection and quantification of Bcl-2 phosphorylation in cancer cells following treatment with this compound using Western blot analysis. This method is crucial for elucidating the molecular mechanisms of this compound action and for the development of novel cancer therapeutics that target the Bcl-2 pathway.
Signaling Pathway of this compound-Induced Bcl-2 Phosphorylation
This compound treatment initiates a signaling cascade that culminates in the phosphorylation of Bcl-2. By stabilizing microtubules, this compound disrupts the normal dynamics of the mitotic spindle, leading to mitotic arrest. This arrest activates various stress-activated protein kinases (SAPKs), such as c-Jun N-terminal kinase (JNK), which in turn can directly or indirectly lead to the phosphorylation of Bcl-2 at Ser70. This phosphorylation event is a critical step that abrogates the anti-apoptotic function of Bcl-2, tipping the cellular balance towards apoptosis.
Experimental Protocols
This section provides a detailed methodology for performing a Western blot to measure Bcl-2 phosphorylation in cancer cells treated with this compound.
Cell Culture and this compound Treatment
-
Culture your cancer cell line of interest (e.g., MCF-7, PC-3, A549) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 nM) for a predetermined time course (e.g., 12, 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).
Cell Lysis and Protein Extraction
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Carefully collect the supernatant containing the total protein extract.
Protein Quantification
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
SDS-PAGE and Western Blotting
-
Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours or overnight at 30V at 4°C.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
Immunoblotting
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-Bcl-2 (Ser70) (e.g., rabbit monoclonal, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody (1:2000 - 1:5000 dilution in 5% non-fat dry milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
To normalize for protein loading, the same membrane can be stripped and re-probed for total Bcl-2 and a loading control like β-actin or GAPDH.
Signal Detection and Densitometry
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-Bcl-2 signal to the total Bcl-2 signal and then to the loading control.
Western Blot Experimental Workflow
Data Presentation
The following table summarizes representative quantitative data obtained from a Western blot analysis of Bcl-2 phosphorylation in a cancer cell line treated with this compound for 24 hours. The data is presented as the fold change in the ratio of phosphorylated Bcl-2 (p-Bcl-2) to total Bcl-2, normalized to a loading control and compared to the vehicle-treated control.
| Treatment Group | p-Bcl-2 / Total Bcl-2 Ratio (Normalized) | Fold Change vs. Control |
| Vehicle Control | 1.00 | 1.0 |
| This compound (10 nM) | 2.50 | 2.5 |
| This compound (50 nM) | 4.75 | 4.75 |
| This compound (100 nM) | 6.20 | 6.2 |
Note: The data presented in this table is for illustrative purposes only and the actual fold change may vary depending on the cell line, experimental conditions, and antibodies used.
Conclusion
This application note provides a comprehensive protocol for the reliable detection and quantification of this compound-induced Bcl-2 phosphorylation using Western blot analysis. By following this detailed methodology, researchers can effectively investigate the molecular mechanisms of this compound and other anti-cancer agents that modulate the Bcl-2 signaling pathway. The provided diagrams and data presentation format offer a clear framework for experimental design and reporting of results in the fields of cancer research and drug development.
Application Notes and Protocols for High-Content Screening of Synergistic Drug Combinations with Docetaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel is a potent taxane-based chemotherapeutic agent widely used in the treatment of various solid tumors, including breast, prostate, and non-small cell lung cancer.[1][2] Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3] However, the efficacy of this compound monotherapy is often limited by inherent or acquired drug resistance.[4] A promising strategy to overcome this challenge and enhance therapeutic outcomes is the use of synergistic drug combinations.[5][6]
High-content screening (HCS) offers a powerful platform for identifying and validating synergistic drug interactions in a high-throughput manner.[7] By combining automated microscopy with sophisticated image analysis, HCS enables the simultaneous measurement of multiple phenotypic parameters in individual cells, providing a detailed understanding of the cellular response to drug combinations.[7] These application notes provide detailed protocols for utilizing HCS to discover and characterize synergistic drug combinations with this compound.
Data Presentation: Synergistic Drug Combinations with this compound
The following tables summarize quantitative data from various studies on synergistic drug combinations with this compound in different cancer cell lines. The Synergy Score, often represented as a Combination Index (CI), is a key metric where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8]
| Combination Drug | Cancer Type | Cell Line | This compound Conc. | Combination Drug Conc. | Synergy Score (CI) | Reference |
| Quercetin | Breast Cancer | MDA-MB-231 | 7 nM | 95 µM | 0.76 | [1][9] |
| Erlotinib + 5-FU | Prostate Cancer | PC3 | Not Specified | Not Specified | Synergistic | [10] |
| Erlotinib + 5-FU | Prostate Cancer | DU145 | Not Specified | Not Specified | Synergistic | [10] |
| Thymoquinone | Prostate Cancer | DU-145 | Not Specified | Not Specified | Synergistic | [10] |
| SH003 | Triple-Negative Breast Cancer | BT-20 | Varies | Varies | Synergistic | [11] |
| SH003 | Triple-Negative Breast Cancer | MDA-MB-231 | Varies | Varies | Synergistic | [11] |
| Ceramide | Malignant Melanoma | B16 | Varies | Varies | 0.31 - 0.47 | [12] |
| Ceramide | Breast Cancer | MCF-7 | Varies | Varies | 0.48 - 0.71 | [12] |
| Octreotide | Prostate & Breast Cancer | Not Specified | Varies | Varies | Synergistic | [13] |
| Gemcitabine (sequential) | Sarcoma | SAOS-2, MCF-7 | Not Specified | Not Specified | Synergistic | [14] |
| PD-1 Inhibitor | Prostate Cancer | RM-1 (in vivo) | Low-dose | Not Specified | Synergistic | [15] |
Experimental Protocols
High-Content Screening Workflow for Synergy Assessment
This protocol outlines a general workflow for identifying synergistic drug combinations with this compound using high-content screening.
Methodology:
-
Cell Seeding:
-
Culture cancer cells of interest to ~80% confluency.
-
Trypsinize and resuspend cells in a complete medium.
-
Seed cells into 384-well, black-walled, clear-bottom imaging plates at a predetermined optimal density.
-
Incubate plates for 24 hours to allow for cell attachment.
-
-
Drug Plate Preparation and Treatment:
-
Prepare serial dilutions of this compound and the combination drug(s) in a separate source plate.
-
Use an acoustic liquid handler or robotic liquid handling system to transfer a matrix of drug concentrations to the cell plates. Include single-agent controls and vehicle (DMSO) controls.
-
Incubate the treated cell plates for a predetermined duration (e.g., 48 or 72 hours).
-
-
Cell Staining (Example: Apoptosis Assay):
-
Carefully aspirate the culture medium from the wells.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against an apoptosis marker (e.g., cleaved Caspase-3) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system, capturing fluorescence from each channel.
-
Use image analysis software to segment individual cells based on the nuclear stain.
-
Quantify various cellular features, such as cell count, nuclear morphology, and the intensity of the apoptosis marker stain.
-
-
Data Analysis and Synergy Calculation:
-
Normalize the data to the vehicle control.
-
Generate dose-response curves for each single agent and the drug combinations.
-
Calculate the Combination Index (CI) using a suitable model (e.g., Chou-Talalay method) to determine synergy.
-
Cell Viability Assay (MTT Assay)
Methodology:
-
Follow steps 1 and 2 of the High-Content Screening Workflow.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis for Protein Expression
Methodology:
-
Treat cells with this compound, the combination drug, or the combination in 6-well plates.
-
After the desired incubation time, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, p-ERK, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Signaling Pathways Modulated by Synergistic this compound Combinations
Several signaling pathways have been identified as key mediators of the synergistic effects observed with this compound combinations. Understanding these pathways can aid in the rational design of new combination therapies.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell survival, proliferation, and resistance to apoptosis. Its aberrant activation is common in many cancers and can contribute to this compound resistance.[10] Combining this compound with inhibitors of this pathway can restore sensitivity and lead to synergistic cell death.
MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell growth, differentiation, and survival. Its dysregulation is also implicated in cancer progression and drug resistance. Synergistic combinations of this compound with inhibitors of the MAPK/ERK pathway have shown promise in preclinical studies.[1]
Conclusion
The combination of high-content screening with robust data analysis provides a powerful approach to identify and validate novel synergistic drug partners for this compound. The detailed protocols and an understanding of the underlying signaling pathways presented in these application notes will aid researchers in designing and executing effective screening campaigns, ultimately accelerating the development of more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]
- 3. alitheagenomics.com [alitheagenomics.com]
- 4. In vitro search for synergy and antagonism: evaluation of this compound combinations in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sunitinib in combination with this compound in patients with advanced solid tumors: a phase I dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. ptgcn.com [ptgcn.com]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
- 9. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 10. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. clyte.tech [clyte.tech]
- 13. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. PD-1 inhibitor combined with this compound exerts synergistic anti-prostate cancer effect in mice by down-regulating the expression of PI3K/AKT/NFKB-P65/PD-L1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Docetaxel Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Docetaxel.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is a highly lipophilic compound and is practically insoluble in water.[1][2][3] Its aqueous solubility is reported to be extremely low, in the range of 0.025 µg/mL to 3.9 µg/mL.[4][5] This poor water solubility presents a significant hurdle for its formulation and administration in experimental and clinical settings.[6][7][8][9]
Q2: Why does my this compound precipitate when I add it to my aqueous buffer?
This compound will readily precipitate when added directly to aqueous buffers due to its hydrophobic nature.[10] The commercially available formulation, Taxotere®, utilizes a surfactant (polysorbate 80, also known as Tween 80) and ethanol to create a micellar solution that keeps the drug solubilized.[7][11][12][13] Without such solubilizing agents, the aqueous environment cannot overcome the strong intermolecular forces between this compound molecules, leading to crystallization and precipitation.[12][13][14]
Q3: I dissolved this compound in DMSO first, but it still precipitated after dilution in my cell culture medium. What went wrong?
This is a common issue known as solvent-shifting. While this compound is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF)[15][16], rapid dilution of this organic stock solution into an aqueous medium can cause the drug to crash out of solution.[10] This occurs because the solvent composition changes abruptly, and the aqueous medium cannot maintain the solubility of the highly concentrated drug. To avoid this, it is crucial to use a very dilute stock solution and add it dropwise while vigorously stirring the aqueous medium. However, even with this technique, the final concentration of the organic solvent might affect your experiment, and the solubility of this compound in the final mixed-solvent system is still limited. A solubility of approximately 0.1 mg/ml has been reported in a 1:10 solution of DMSO:PBS (pH 7.2).[15]
Q4: What are the most common strategies to improve the aqueous solubility of this compound for research purposes?
Several strategies have been successfully employed to enhance the aqueous solubility of this compound in a laboratory setting. These include:
-
Co-solvents: Using a mixture of a water-miscible organic solvent (like ethanol or DMSO) and water.[10][15]
-
Surfactant Micelles: Employing surfactants like Tween 80, Cremophor EL, or Poloxamers to form micelles that encapsulate the hydrophobic drug.[10][11]
-
Cyclodextrins: Using cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to form inclusion complexes where the this compound molecule is encapsulated within the cyclodextrin cavity.[4][6][8][9][17]
-
Nanoparticle Formulations: Encapsulating this compound within polymeric nanoparticles, liposomes, or solid lipid nanoparticles.[7][11][18][19]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix.[5][20]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| This compound powder does not dissolve in aqueous buffer. | This compound is practically insoluble in water. | Do not attempt to dissolve this compound directly in aqueous buffers. Use an appropriate solubilization technique as outlined in the FAQs and detailed in the experimental protocols below. |
| Precipitation occurs immediately upon adding this compound stock (in organic solvent) to the aqueous medium. | The concentration of the this compound stock solution is too high, leading to rapid supersaturation upon dilution. The rate of addition is too fast. | Prepare a more dilute stock solution of this compound in the organic solvent. Add the stock solution dropwise to the aqueous medium under vigorous and constant stirring. Consider warming the aqueous medium slightly (if compatible with your experiment) to increase solubility during preparation. |
| The final solution appears cloudy or hazy. | Formation of a colloidal suspension or fine precipitate. The solubilizing agent may not be at a sufficient concentration. | Increase the concentration of the solubilizing agent (e.g., surfactant, cyclodextrin). Ensure the solution is well-mixed. Filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved particles or aggregates, but be aware this may reduce the final drug concentration. |
| The prepared this compound solution is not stable and precipitates over time. | The solution is supersaturated and thermodynamically unstable. Degradation of the solubilizing agent or the drug itself. | Prepare fresh solutions before each experiment. Store the solution at a lower temperature (e.g., 4°C) to slow down precipitation kinetics, but be mindful that lower temperatures can also decrease solubility.[12][13] Re-evaluate the chosen solubilization method for long-term stability if required. |
| Inconsistent results in biological assays. | Variability in the concentration of soluble this compound due to partial precipitation. The solubilizing agent itself may have biological activity or interfere with the assay. | Always prepare the this compound solution consistently using a validated protocol. Determine the final concentration of soluble this compound after preparation and filtration. Run appropriate vehicle controls (the solubilizing agent in the same concentration without this compound) to account for any effects of the excipients. |
Quantitative Data on this compound Solubility Enhancement
| Solubilization Method | Excipient/System | Solvent/Medium | Solubility Achieved | Fold Increase (Approx.) | Reference(s) |
| Intrinsic Solubility | - | Water | 0.025 - 3.9 µg/mL | - | [4][5] |
| Co-solvent | DMSO/PBS (1:10) | PBS (pH 7.2) | ~0.1 mg/mL | ~25-4000 | [15] |
| Cyclodextrin Inclusion Complex | Alkylenediamine-modified β-cyclodextrins | Water | 0.41 - 0.48 mg/mL | 216 - 253 | [6][8][9] |
| Cyclodextrin Inclusion Complex | Methyl-β-cyclodextrin | Water | - | 5374 | [6] |
| Solid Dispersion | Soluplus (1:10 drug-to-polymer ratio) | Water | 362.93 µg/mL | 93 | [5][20] |
| Microemulsion | Capryol 90/Cremophor RH 40/Transcutol | Water | Up to 30 mg/mL | >7500 | [21][22] |
| PEG Conjugation | Low molecular weight PEG | Water | - | ~7000 | [17] |
| Nanonization | Mesoporous silica nanoparticles | - | Significantly Increased | - | [17] |
| Copolymer Micelles | PLGA-PEG-PLGA | - | - | 3000 | [17] |
Experimental Protocols
Protocol 1: Solubilization of this compound using an Organic Co-solvent (DMSO)
This protocol is suitable for preparing this compound solutions for in vitro cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS) or cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Weigh the appropriate amount of this compound powder and dissolve it in the required volume of DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 8.08 mg of this compound (MW: 807.9 g/mol ) in 1 mL of DMSO.
-
Vortex the stock solution until the this compound is completely dissolved.
-
For the working solution, dilute the stock solution in pre-warmed (37°C) cell culture medium or PBS.
-
Crucially , add the this compound stock solution dropwise into the aqueous medium while gently vortexing or swirling the tube to ensure rapid dispersion and minimize precipitation.
-
Do not store the final aqueous solution for more than a day.[15] It is recommended to prepare it fresh for each experiment.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This method enhances solubility by encapsulating this compound within a cyclodextrin molecule.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Ethanol
-
Magnetic stirrer and stir bar
-
0.45 µm syringe filter
Procedure:
-
Prepare an aqueous solution of HP-β-CD in distilled water. The concentration will depend on the desired molar ratio of this compound to cyclodextrin. A 1:1 molar ratio is often a good starting point.
-
Dissolve this compound in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of this compound to the aqueous HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at a controlled temperature (e.g., 45°C) for an extended period (e.g., 48 hours) to facilitate complex formation.[6]
-
After stirring, allow the solution to cool to room temperature.
-
Filter the solution through a 0.45 µm syringe filter to remove any un-complexed, precipitated this compound.[6]
-
The resulting clear filtrate is your aqueous solution of the this compound-cyclodextrin inclusion complex. The concentration of this compound in the final solution should be determined analytically (e.g., by HPLC or UV-Vis spectrophotometry).
Visualizations
Caption: General workflow for overcoming this compound insolubility.
Caption: Mechanism of this compound solubilization via cyclodextrin inclusion.
References
- 1. getwelloncology.com [getwelloncology.com]
- 2. WO2009002425A2 - Solubilized formulation of this compound without tween 80 - Google Patents [patents.google.com]
- 3. This compound | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubility and biological activity enhancement of this compound via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How nanotechnology can enhance this compound therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Solubility and biological activity enhancement of this compound via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.ekb.eg [journals.ekb.eg]
- 12. Physical and chemical stability of Taxotere® (this compound) one-vial (20 mg/ml) infusion solution following refrigerated storage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physical and chemical stability of Taxotere® (this compound) 1-vial (20 mg/mL) infusion solution following refrigerated storage - ecancer [ecancer.org]
- 14. sps.nhs.uk [sps.nhs.uk]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. This compound - LKT Labs [lktlabs.com]
- 17. sid.ir [sid.ir]
- 18. dovepress.com [dovepress.com]
- 19. mdpi.com [mdpi.com]
- 20. tandfonline.com [tandfonline.com]
- 21. snu.elsevierpure.com [snu.elsevierpure.com]
- 22. researchgate.net [researchgate.net]
Unlocking Pectolinarin Research: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for Scientific Researchers
For scientific researchers delving into the properties and applications of the flavonoid Pectolinarin, a targeted approach to information retrieval is crucial. This comprehensive list of SEO-driven, long-tail keywords is designed to streamline literature searches and guide content creation, catering to the specific intents of researchers at various stages of their investigation. The keywords are categorized into five key areas: foundational and exploratory research, methodological and application-based queries, troubleshooting and optimization of experiments, and the validation and comparative analysis of Pectolinarin.
Below is a detailed table of long-tail keywords tailored to the scientific research community, aimed at enhancing the discoverability of relevant studies and protocols related to Pectolinarin.
| Category | Long-tail Keyword |
| Foundational & Exploratory | Pectolinarin discovery and natural sources |
| Pectolinarin chemical structure and properties | |
| Pectolinarin biosynthesis pathway in plants | |
| Pectolinarin mechanism of action in vitro | |
| Pectolinarin signaling pathways (e.g., PI3K/Akt)[1] | |
| Pharmacological activities of Pectolinarin review | |
| Pectolinarin antioxidant and anti-inflammatory properties[2][3][4] | |
| Pectolinarin aglycone, pectolinarigenin, biological activity | |
| Ethnobotanical uses of Pectolinarin-containing plants | |
| Pectolinarin literature review and research gaps | |
| Methodological & Application | Pectolinarin extraction and purification from Cirsium species |
| High-purity Pectolinarin isolation protocol | |
| Pectolinarin quantification by HPLC-UV method | |
| UPLC-MS/MS analysis of Pectolinarin in biological samples | |
| Pectolinarin solubility for in vitro cell culture assays | |
| Preparing Pectolinarin stock solutions for experiments | |
| Pectolinarin dosage and administration in animal models | |
| In vivo studies of Pectolinarin in rodent models | |
| Pectolinarin cell-based assay protocols | |
| Pectolinarin for studying neuroinflammation in vitro | |
| Troubleshooting & Optimization | Optimizing Pectolinarin extraction yield from plant material |
| Troubleshooting Pectolinarin peak tailing in HPLC | |
| Improving Pectolinarin solubility in aqueous solutions | |
| Pectolinarin stability in cell culture media over time | |
| Preventing Pectolinarin degradation during storage | |
| Overcoming low oral bioavailability of Pectolinarin | |
| Pectolinarin assay interference from other flavonoids | |
| Matrix effects in Pectolinarin UPLC-MS/MS analysis | |
| Enhancing Pectolinarin delivery to target cells | |
| Pectolinarin formulation for improved in vivo efficacy | |
| Validation & Comparative | Pectolinarin vs. pectolinarigenin anti-cancer activity |
| Comparative antioxidant activity of Pectolinarin and linarin[5] | |
| Pectolinarin vs. other Cirsium flavonoids bioactivity | |
| Anti-inflammatory effects of Pectolinarin compared to quercetin | |
| Pectolinarin and apigenin: a comparison of neuroprotective mechanisms | |
| Comparative study of Pectolinarin and hesperidin in diabetes models | |
| Validating Pectolinarin's mechanism of action with known inhibitors | |
| Cross-validation of Pectolinarin HPLC and UPLC-MS/MS methods | |
| Pectolinarin efficacy compared to standard anti-inflammatory drugs | |
| Head-to-head comparison of Pectolinarin and kaempferol in neuroprotection |
References
- 1. A comparative study of the analgesic and anti-inflammatory activities of pectolinarin isolated from Cirsium subcoriaceum and linarin isolated from Buddleia cordata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification Process and In Vitro and In Vivo Bioactivity Evaluation of Pectolinarin and Linarin from Cirsium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Purification Process and In Vitro and In Vivo Bioactivity Evaluation of Pectolinarin and Linarin from Cirsium japonicum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Docetaxel Cytotoxicity Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent results in Docetaxel cytotoxicity assays. The following question-and-answer format directly addresses specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound cytotoxicity assay is showing high variability between replicate wells. What are the common causes and how can I minimize this?
High variability between replicate wells is a frequent issue that can obscure the true cytotoxic effect of this compound. The primary causes can be categorized as follows:
-
Inconsistent Cell Seeding: An uneven distribution of cells across the wells of a microplate is a major source of variability. To mitigate this, ensure you have a homogenous single-cell suspension before plating. Thoroughly mix the cell suspension before and during plating to prevent settling.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or this compound solutions can lead to significant differences between wells. Calibrate your pipettes regularly and use proper pipetting techniques to ensure accuracy and precision.
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate the drug and media components, leading to altered cell growth and cytotoxicity.[1] To minimize edge effects, a common practice is to fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and not use them for experimental data.[1]
-
Improper Reagent Handling: Ensure that all assay reagents, including this compound stock solutions and detection reagents like MTT or SRB, are stored correctly and protected from light to prevent degradation.
Q2: I am not observing a clear dose-dependent response with this compound. The dose-response curve is flat. What could be the issue?
A flat dose-response curve suggests that the concentration range of this compound is not optimal or that there are issues with the assay sensitivity.
-
Incorrect Concentration Range: The selected concentrations of this compound may be too high, causing maximum cell death even at the lowest concentration, or too low, resulting in no significant cytotoxicity. It is crucial to perform a preliminary dose-ranging experiment with a broad range of concentrations (e.g., from nanomolar to micromolar) to identify the effective range for your specific cell line.
-
Compound Precipitation: At higher concentrations, this compound may precipitate out of the culture medium, reducing its effective concentration and leading to a plateau in the dose-response curve. Visually inspect the wells for any signs of precipitation. If precipitation is observed, consider using a lower concentration range or a different solvent system, ensuring the final solvent concentration is not toxic to the cells.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to this compound. This can be due to various mechanisms, including the overexpression of drug efflux pumps or alterations in microtubule structure.[2] Consider using a different, more sensitive cell line as a positive control to verify your assay setup.
Q3: My IC50 values for this compound are inconsistent between experiments. How can I improve reproducibility?
Inconsistent IC50 values between experiments can be frustrating and call into question the reliability of your results. Several factors can contribute to this lack of reproducibility:
-
Cell Culture Conditions: Variations in cell culture practices can significantly impact cellular response to this compound. Maintain consistent conditions, including the type and batch of cell culture media and serum.
-
Cell Passage Number: The passage number of your cell line can affect its phenotype and drug sensitivity.[3][4][5] It is recommended to use cells within a defined and consistent passage number range for all experiments to ensure reproducibility.[5]
-
Cell Health and Confluency: The health and confluency of the cells at the time of treatment are critical. Use cells that are in the exponential growth phase and avoid using cultures that are over-confluent, as this can alter their metabolic activity and response to the drug.
-
Incubation Times: Adhere to consistent incubation times for both drug treatment and the final assay readout (e.g., MTT or SRB incubation).
Q4: My vehicle control (e.g., DMSO) is showing significant cytotoxicity. What should I do?
Cytotoxicity in the vehicle control group can invalidate your experimental results. The most likely cause is the concentration of the solvent.
-
Solvent Toxicity: Different cell lines have varying sensitivities to solvents like DMSO. Determine the maximum tolerated solvent concentration for your specific cell line by performing a dose-response experiment with the solvent alone. Ensure the final concentration of the solvent in all wells, including the controls, is below this toxic threshold.
-
Solvent Purity: Use a high-purity, sterile-filtered solvent to prepare your this compound stock solutions to avoid any contaminants that could be toxic to the cells.
Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. These values can serve as a reference for expected ranges of activity.
Table 1: this compound IC50 Values in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference |
| DU145 | Prostate Cancer | 77 - 50 fold higher than parental | 48 h | [6] |
| LNCaP | Prostate Cancer | 50 fold higher than parental | 48 h | [6] |
| H460 | Lung Cancer | 1.41 (2D), 76.27 (3D) | Not Specified | [7] |
| A549 | Lung Cancer | 1.94 (2D), 118.11 (3D) | Not Specified | [7] |
| H1650 | Lung Cancer | 2.70 (2D), 81.85 (3D) | Not Specified | [7] |
| SQUU-A | Oral Squamous Cell Carcinoma | 27.3 | 48 h | [8] |
| A549 | Non-small cell lung cancer | Varies with zinc co-treatment | Not Specified | [9] |
| H1299 | Non-small cell lung cancer | Varies with zinc co-treatment | Not Specified | [9] |
| MDA-MB-231 | Breast Cancer | Varies with resistance | Not Specified | [10] |
| ZR75-1 | Breast Cancer | Varies with resistance | Not Specified | [10] |
Experimental Protocols
Below are detailed methodologies for two common cytotoxicity assays used to evaluate the effects of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein mass.
Materials:
-
This compound
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the treatment incubation, gently add 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA and dead cells.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 565 nm using a microplate reader.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound leading to apoptosis.[7][10]
Caption: General experimental workflow for a this compound cytotoxicity assay.
Caption: A logical flowchart for troubleshooting inconsistent results.
References
- 1. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 3. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. zellx.de [zellx.de]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Mitigating Off-Target Effects of Docetaxel in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working to reduce the off-target effects of Docetaxel in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound in primary cell cultures?
A1: this compound's primary on-target effect is the stabilization of microtubules, which disrupts the normal function of the microtubule network essential for mitotic cell division. This leads to a blockage of the cell cycle in the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[1][2][3][4][5][6]
Off-target effects can be broadly categorized as:
-
Cytotoxicity to non-cancerous cells: As this compound targets all rapidly dividing cells, it can also affect healthy primary cells in the culture, leading to unwanted cell death.
-
Activation of survival signaling pathways: In some cancer cells, this compound can paradoxically activate pro-survival pathways like PI3K/Akt/mTOR and MAPK/ERK, which can counteract its cytotoxic effects and contribute to drug resistance.[7][8]
-
Induction of senescence: Besides apoptosis, this compound can induce a state of cellular senescence in some cancer cells, where they cease to divide but remain metabolically active, potentially contributing to relapse.[9]
-
Neurotoxicity: While more relevant in vivo, some neuronal primary cell cultures may exhibit signs of neurotoxic effects.
Q2: How can I determine the optimal, minimally toxic concentration of this compound for my primary cell culture?
A2: The optimal concentration of this compound should be determined empirically for each primary cell line through a dose-response experiment. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 (half-maximal inhibitory concentration) value.[10][11][12][13] It is recommended to use a range of concentrations bracketing the reported IC50 values for similar cell types. For primary cells, it is crucial to also assess the viability of non-cancerous cells in the culture at these concentrations to identify a therapeutic window where cancer cells are targeted with minimal impact on healthy cells.
Q3: What are the most common mechanisms of resistance to this compound in vitro?
A3: Resistance to this compound is a significant challenge. Key mechanisms include:
-
Overexpression of drug efflux pumps: Increased expression of proteins like P-glycoprotein (ABCB1) actively pumps this compound out of the cell, reducing its intracellular concentration.[3][14]
-
Alterations in microtubule composition: Mutations in the β-tubulin gene, the direct target of this compound, can prevent the drug from binding effectively.[1][2]
-
Activation of anti-apoptotic pathways: Upregulation of anti-apoptotic proteins like Bcl-2 can inhibit the induction of apoptosis by this compound.[15]
-
Activation of pro-survival signaling: As mentioned, the activation of pathways like PI3K/Akt and ERK can promote cell survival and proliferation despite this compound treatment.[2]
Troubleshooting Guides
Issue 1: High cytotoxicity observed in control (non-cancerous) primary cells.
| Possible Cause | Suggested Solution |
| This compound concentration is too high. | Perform a dose-response curve to determine the IC50 value specifically for your primary cancer cells and a parallel viability assay for your control primary cells. Aim for a concentration that maximizes cancer cell death while minimizing toxicity to control cells. |
| Prolonged exposure time. | Reduce the incubation time with this compound. Time-course experiments can help identify the shortest duration required to induce apoptosis in cancer cells.[5] |
| High sensitivity of the primary cell type. | Some primary cells are inherently more sensitive. Consider using co-treatment strategies with cytoprotective agents that selectively protect non-cancerous cells, if available for your cell type. |
| Issues with primary cell culture health. | Ensure your primary cells are healthy and not stressed before adding this compound. Review your cell culture protocols, including media composition and passage number.[16][17] |
Issue 2: Co-treatment with a mitigating agent is not reducing this compound's off-target effects.
| Possible Cause | Suggested Solution |
| Suboptimal concentration of the mitigating agent. | Perform a dose-response matrix experiment, testing various concentrations of both this compound and the mitigating agent to find the optimal synergistic or protective concentration. |
| Incorrect timing of co-treatment. | The timing of adding the mitigating agent can be critical. Test different schedules: pre-treatment, co-treatment, or post-treatment with this compound. |
| The chosen mitigating agent is not effective for the specific off-target effect or cell type. | Research literature for agents known to work in your specific primary cell model. The mechanism of the off-target effect needs to be understood to select an appropriate mitigating agent (e.g., a specific pathway inhibitor). |
| Drug-drug interaction. | The mitigating agent might be interfering with this compound's on-target effect. Assess the on-target efficacy (e.g., cancer cell apoptosis) in the co-treatment condition to ensure it is not compromised. |
Issue 3: Development of this compound resistance in long-term primary cell culture experiments.
| Possible Cause | Suggested Solution |
| Upregulation of drug efflux pumps (e.g., P-glycoprotein). | Co-treat with a P-glycoprotein inhibitor like Verapamil. This can help restore intracellular this compound concentration and sensitivity.[12][18][19][20] |
| Activation of survival signaling pathways. | Use specific inhibitors for the activated pathways. For example, if the PI3K/Akt pathway is upregulated, a PI3K inhibitor can be used in combination with this compound. |
| Selection for a resistant subpopulation of cells. | Characterize the resistant cells to identify the mechanism of resistance (e.g., sequencing of tubulin genes). Consider using a combination of drugs with different mechanisms of action. |
Data Presentation: Efficacy of Co-treatment Strategies
The following tables summarize quantitative data from studies investigating co-treatment strategies to enhance this compound's efficacy, which can indirectly suggest a reduction in the required dose and therefore off-target effects.
Table 1: IC50 Values of this compound in Combination with Other Agents
| Cell Line | This compound IC50 (Alone) | Co-treatment Agent | Co-treatment Agent Concentration | This compound IC50 (Combination) | Fold Reduction in IC50 | Reference |
| PC3 | 7.21 nM | Selinexor | 100 nM | 3.7 nM | ~2 | [21] |
| 22rv1 | 44 nM | Selinexor | 75 nM | 7 nM | ~6.3 | [21] |
| DU145 | 78 nM | Selinexor | 50 nM | 12 nM | ~6.5 | [21] |
| A549 (24h) | >10 µM (Free DTX) | Betulinic Acid (in NPs) | N/A | 6.43 µmol (DTX-BA-NPs) | N/A | [11] |
| A549 (48h) | >10 µM (Free DTX) | Betulinic Acid (in NPs) | N/A | 4.21 µmol (DTX-BA-NPs) | N/A | [11] |
| A549 (72h) | >10 µM (Free DTX) | Betulinic Acid (in NPs) | N/A | 1.17 µmol (DTX-BA-NPs) | N/A | [11] |
| PC3 | ~20 nM | Pentoxifylline | 2 mM | Lowered viability significantly | N/A | [9] |
Table 2: Apoptosis Induction by this compound in Combination with Other Agents
| Cell Line | Treatment | Apoptosis Rate (%) | Reference |
| DU145 | Control | <5 | [22] |
| DU145 | This compound (2 nM) | ~10 | [22] |
| DU145 | TRAIL (100 ng/mL) | ~15 | [22] |
| DU145 | This compound (2 nM) + TRAIL (100 ng/mL) | ~30 | [22] |
| Tu177 | This compound | ~7 | [23] |
| Tu177 | This compound + Celecoxib + ZD1839 | Significantly higher | [23] |
| MDA-MB-231 | This compound (500 pM) | ~10 | [24] |
| MDA-MB-231 | This compound (500 pM) + Selenium (10 µM) | ~25 | [24] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted for determining the cytotoxic effects of this compound.
Materials:
-
Primary cells in culture
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.
Materials:
-
Treated and untreated primary cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound and/or mitigating agents as required.
-
Harvest the cells (including floating cells in the medium) and wash them twice with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.[22][25]
Western Blot Analysis of PI3K/Akt Signaling Pathway
This protocol is for assessing the activation status of key proteins in the PI3K/Akt pathway.
Materials:
-
Treated and untreated primary cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[26]
Mandatory Visualizations
Caption: On-target mechanism of this compound leading to apoptosis.
Caption: Off-target activation of pro-survival signaling pathways by this compound.
Caption: A logical workflow for troubleshooting and reducing this compound's off-target effects.
References
- 1. Overcoming this compound resistance in prostate cancer: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of this compound resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitizing the cytotoxic action of this compound induced by Pentoxifylline in a PC3 prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination Effects of this compound and Doxorubicin in Hormone-Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Differential cytotoxic effects of this compound in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. droracle.ai [droracle.ai]
- 15. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. promocell.com [promocell.com]
- 17. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Verapamil (VER) Enhances the Cytotoxic Effects of this compound and Vinblastine Combined Therapy Against Non-Small Cell Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Co-delivery of this compound and verapamil by reduction-sensitive PEG-PLGA-SS-DTX conjugate micelles to reverse the multi-drug resistance of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacological treatment with inhibitors of nuclear export enhances the antitumor activity of this compound in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound Enhances Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand-Mediated Apoptosis in Prostate Cancer Cells via Epigenetic Gene Regulation by Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. Nanoencapsulation of this compound Induces Concurrent Apoptosis and Necroptosis in Human Oral Cancer Cells (SCC-9) via TNF-α/RIP1/RIP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Technical Support Center: Counteracting Docetaxel-Induced Hematological Toxicity in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hematological toxicity with Docetaxel in murine models.
Frequently Asked Questions (FAQs)
Q1: What is the primary hematological toxicity observed with this compound in mice?
A1: The primary and dose-limiting hematological toxicity of this compound in mice is myelosuppression, which manifests as a significant decrease in the number of circulating blood cells. This most critically includes neutropenia (a reduction in neutrophils), but can also involve leukopenia (a reduction in total white blood cells), anemia (a reduction in red blood cells), and thrombocytopenia (a reduction in platelets).[1]
Q2: How can I establish a mouse model of this compound-induced hematological toxicity?
A2: A common method is to administer a single intraperitoneal (i.p.) injection of this compound to mice. A dose of 25 mg/kg in C57BL/6 mice has been shown to induce severe neutropenia.[2] Another study reported that a single intravenous (i.v.) injection of 18 mg/kg in mice led to a sharp drop in absolute neutrophil counts.[3] The optimal dose and administration route may vary depending on the mouse strain and the desired severity of toxicity. It is crucial to perform a dose-finding study to determine the appropriate dose for your specific experimental goals.
Q3: What are the common methods to counteract this compound-induced neutropenia in mice?
A3: A primary strategy is the administration of granulocyte colony-stimulating factor (G-CSF). G-CSF is a growth factor that stimulates the production of granulocytes, thereby accelerating neutrophil recovery. Additionally, certain natural compounds are being investigated for their potential to mitigate this compound's hematological side effects, although research in this area is ongoing.
Q4: When should I administer G-CSF in relation to this compound treatment?
A4: The timing of G-CSF administration is critical. Studies in non-human primates have shown that administering G-CSF one day after chemotherapy can worsen neutropenia.[4] Modeling studies suggest that delaying G-CSF administration to 5-7 days post-chemotherapy may be more effective in mitigating the neutropenic nadir.[4][5]
Q5: Are there any natural compounds that can help reduce this compound's hematological toxicity?
A5: Research into natural compounds is an active area. While many studies have focused on the ability of compounds like curcumin and resveratrol to enhance this compound's anti-cancer effects, their direct role in mitigating hematological toxicity in vivo is still under investigation.[6][7][8][9][10][11][12][13][14] Quercetin has shown protective effects against benzene-induced hematotoxicity in mice by reducing micronucleus formation and ameliorating reductions in white and red blood cell counts.[15] Further studies are needed to confirm these effects specifically for this compound-induced toxicity.
Troubleshooting Guides
Issue: Unexpectedly high mortality in mice after this compound administration.
-
Possible Cause: The this compound dose may be too high for the specific mouse strain, age, or sex.
-
Troubleshooting Steps:
-
Review Dosage: Cross-reference your this compound dosage with published studies using the same mouse strain. Note that there can be sex differences in tolerance.[16]
-
Perform a Dose-Response Study: If high mortality persists, conduct a pilot study with a range of this compound doses to determine the maximum tolerated dose (MTD) in your specific experimental setup.
-
Check Animal Health: Ensure that the mice are healthy and free of underlying infections before this compound administration, as this can exacerbate toxicity.
-
Consider Supportive Care: Provide supportive care such as supplemental hydration and nutrition, especially if you observe significant weight loss.
-
Issue: Inconsistent or highly variable blood cell counts between mice in the same treatment group.
-
Possible Cause: Inconsistent drug administration, variability in individual mouse responses, or errors in blood collection and analysis.
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure that the person administering this compound is well-trained and uses a consistent technique for all injections (e.g., intraperitoneal, intravenous).
-
Use Age- and Weight-Matched Animals: Use mice of the same age and within a narrow weight range to minimize biological variability.
-
Standardize Blood Collection: Use a consistent method for blood collection (e.g., retro-orbital, tail vein) and ensure that the volume of blood collected is consistent. Perform blood draws at the same time of day for each cohort to account for circadian rhythms in blood cell counts.
-
Calibrate Hematology Analyzer: Regularly calibrate and maintain your hematology analyzer to ensure accurate and reproducible results.
-
Issue: G-CSF administration is not effectively rescuing neutropenia.
-
Possible Cause: The timing, dose, or duration of G-CSF treatment may be suboptimal.
-
Troubleshooting Steps:
-
Optimize G-CSF Timing: As mentioned in the FAQs, avoid administering G-CSF immediately after this compound. Consider starting G-CSF treatment 5-7 days after chemotherapy.[4][5]
-
Adjust G-CSF Dose and Duration: The optimal dose and duration of G-CSF treatment can vary. A typical dose of recombinant human G-CSF in mice is 2 micrograms per day, administered subcutaneously.[1] You may need to adjust the dose and duration based on the severity of neutropenia.
-
Evaluate G-CSF Bioactivity: Ensure that the G-CSF you are using is stored correctly and has not lost its biological activity.
-
Data Presentation
Table 1: Hematological Parameters in Mice Following this compound Administration
| Treatment Group | Mouse Strain | This compound Dose & Route | Time Point | White Blood Cells (WBC) (x10³/µL) | Absolute Neutrophil Count (ANC) (x10³/µL) | Platelets (x10³/µL) | Reference |
| Vehicle Control | C57BL/6 | Vehicle, i.p. | Day 5 | Not Reported | Not Reported | Not Reported | [2] |
| This compound | C57BL/6 | 25 mg/kg, i.p. | Day 5 | Not Reported | Significantly Reduced vs. Control | Not Reported | [2] |
| Vehicle Control | Not Specified | Vehicle, i.v. | Day 0 | Not Reported | ~0.71 | Not Reported | [3] |
| This compound | Not Specified | 18 mg/kg, i.v. | Day 4 | Not Reported | ~0.05 | Not Reported | [3] |
| This compound | Not Specified | 18 mg/kg, i.v. | Day 7 | Not Reported | ~0.71 | Not Reported | [3] |
Table 2: Effect of Counteracting Agents on this compound-Induced Neutropenia in Mice
| Treatment Group | Mouse Strain | This compound Dose & Route | Counteracting Agent & Dose | Time Point | Absolute Neutrophil Count (ANC) (x10³/µL) | % Neutrophil Recovery | Reference |
| This compound + Vehicle | C57BL/6 | 25 mg/kg, i.p. | Vehicle, i.p. | Day 5 | Significantly Reduced | - | [2] |
| This compound + Plinabulin | C57BL/6 | 25 mg/kg, i.p. | 10 mg/kg, i.p. | Day 5 | Partially Rescued | Not Specified | [2] |
| This compound + Plinabulin | C57BL/6 | 25 mg/kg, i.p. | 20 mg/kg, i.p. | Day 5 | Partially Rescued | Not Specified | [2] |
| Cyclophosphamide + G-CSF | BALB/c | 150 mg/kg | 2 µ g/day , s.c. | Not Specified | Elevated vs. Cyclophosphamide alone | Accelerated Recovery | [1] |
Experimental Protocols
Protocol 1: Induction of Hematological Toxicity with this compound in Mice
-
Animal Model: Use age- and weight-matched mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old).
-
This compound Preparation: Dissolve this compound in a suitable vehicle, such as a mixture of polysorbate 80 and ethanol, and then dilute with a sterile saline or dextrose solution. The final concentration should be such that the injection volume is appropriate for the mouse's weight (typically 100-200 µL).
-
Administration: Administer a single dose of this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection. A common i.p. dose is 25 mg/kg.[2]
-
Monitoring: Monitor the mice daily for clinical signs of toxicity, including weight loss, lethargy, and ruffled fur.
-
Blood Collection: Collect peripheral blood samples at predetermined time points (e.g., baseline, day 4, day 7 post-injection) via a suitable method (e.g., retro-orbital sinus, tail vein).
-
Hematological Analysis: Analyze the blood samples using a calibrated automated hematology analyzer to determine complete blood counts (CBC), including WBC, ANC, RBC, and platelet counts.
Protocol 2: Amelioration of this compound-Induced Neutropenia with G-CSF
-
Induce Neutropenia: Follow Protocol 1 to induce neutropenia with this compound.
-
G-CSF Preparation: Reconstitute recombinant human G-CSF (rhG-CSF) in a sterile, buffered solution according to the manufacturer's instructions.
-
G-CSF Administration: Beginning on day 5 post-Docetaxel administration, administer G-CSF subcutaneously (s.c.) once daily for a specified duration (e.g., 3-5 days). A typical dose is 2 µg per mouse per day.[1]
-
Blood Monitoring: Collect and analyze blood samples at regular intervals during and after G-CSF treatment to monitor the recovery of neutrophil counts.
Visualizations
Caption: Mechanism of this compound-induced myelosuppression.
Caption: G-CSF receptor signaling pathway in hematopoietic cells.[2][16][17][18]
Caption: Workflow for evaluating agents that counteract this compound toxicity.
References
- 1. Effects of granulocyte colony-stimulating factor on hematopoietic injury induced by anticancer drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-tumor efficacy of a GM-CSF-secreting tumor cell vaccine is not inhibited by this compound administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Personalising this compound and G-CSF schedules in cancer patients by a clinically validated computational model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Curcumin Enhances the Efficacy of this compound by Promoting Anti-Tumor Immune Response in Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic anticancer activity of resveratrol in combination with this compound in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resveratrol enhances the cytotoxic profile of this compound and doxorubicin in solid tumour cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curcumin Enhances this compound-Induced Apoptosis of 8505C Anaplastic Thyroid Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combinatorial effect of curcumin with this compound modulates apoptotic and cell survival molecules in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Curcumin Nanoparticles and Their Cytotoxicity in this compound-Resistant Castration-Resistant Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination effect of curcumin with this compound on the PI3K/AKT/mTOR pathway to induce autophagy and apoptosis in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resveratrol chemosensitizes HER-2-overexpressing breast cancer cells to this compound chemoresistance by inhibiting this compound-mediated activation of HER-2-Akt axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Resveratrol induces cell cycle arrest and apoptosis with this compound in prostate cancer cells via a p53/ p21WAF1/CIP1 and p27KIP1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quercetin attenuated the Benzene-induced hemato- and hepatotoxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Granulocyte Colony Stimulating Factor Receptor (G-CSFR) signaling in severe congenital neutropenia, chronic neutrophilic leukemia and related malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Granulocyte colony-stimulating factor - Wikipedia [en.wikipedia.org]
- 18. Predictive Parameters of Febrile Neutropenia and Clinical Significance of G-CSF Receptor Signaling Pathway in the Development of Neutropenia during R-CHOP Chemotherapy with Prophylactic Pegfilgrastim in Patients with Diffuse Large B-Cell Lymphoma [e-crt.org]
Validation & Comparative
A Head-to-Head Battle in Prostate Cancer Models: Docetaxel vs. Cabazitaxel
In the landscape of chemotherapy for metastatic castration-resistant prostate cancer (mCRPC), the taxanes Docetaxel and Cabazitaxel stand as critical therapeutic options. While this compound has long been the standard of care, Cabazitaxel has emerged as a potent alternative, particularly in this compound-resistant settings. This guide provides a comprehensive head-to-head comparison of these two agents in preclinical prostate cancer models, offering researchers, scientists, and drug development professionals a detailed look at their comparative efficacy, mechanisms of action, and the experimental frameworks used to evaluate them.
Executive Summary
Preclinical studies consistently demonstrate that Cabazitaxel exhibits superior activity against prostate cancer models with acquired or innate resistance to this compound. This enhanced efficacy is largely attributed to Cabazitaxel's lower affinity for the P-glycoprotein (P-gp/ABCB1) drug efflux pump, a common mechanism of taxane resistance. In taxane-sensitive models, the two drugs often show comparable potency. This guide will delve into the quantitative data from in vitro and in vivo studies, detail the experimental protocols used to generate this data, and visualize the key signaling pathways involved.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from head-to-head studies comparing the in vitro cytotoxicity and in vivo anti-tumor activity of this compound and Cabazitaxel in various prostate cancer models.
Table 1: In Vitro Cytotoxicity (IC50 Values) in Prostate Cancer Cell Lines
| Cell Line | Type | This compound IC50 (nM) | Cabazitaxel IC50 (nM) | Key Findings |
| PC3 | Androgen-Independent | 0.8 | 0.9 | Comparable sensitivity in a taxane-sensitive line.[1] |
| DU145 | Androgen-Independent | - | - | Cabazitaxel showed a significantly lower EC50 compared to this compound. |
| R3327-MATLyLu | This compound-Resistant | 8.6 | - | MLL cells were less sensitive to this compound compared to Cabazitaxel.[1] |
| PC-3-TxR | This compound-Resistant | - | 1.3 | This compound-resistant cells remain sensitive to Cabazitaxel.[2] |
| DU145-TxR | This compound-Resistant | - | 7.09 | Demonstrates Cabazitaxel's efficacy in a this compound-resistant model.[2] |
Table 2: In Vivo Anti-Tumor Efficacy in Prostate Cancer Xenograft Models
| Xenograft Model | Treatment and Dosage | Outcome Measure | This compound Result | Cabazitaxel Result | Key Findings |
| HID28 (CRPC) | 20 mg/kg | % Tumor Volume Change (Day 35) | 16.7% | 1.4% | Cabazitaxel demonstrated greater antitumor efficacy. |
| PC346Enza (Enzalutamide-Resistant CRPC) | 33 mg/kg (single dose) | Mean Tumor Volume (Day 46) | 258 mm³ | 61 mm³ | Cabazitaxel was more effective in a model of CRPC previously treated with enzalutamide. |
| 22Rv1 (AR-V7 expressing) | - | Tumor Growth | Modest Inhibition | Significant Delay/Abolishment | Cabazitaxel effectively inhibits tumors with high levels of constitutively active AR-V7.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparison of this compound and Cabazitaxel.
Cell Viability Assay (Crystal Violet Staining)
-
Cell Seeding: Prostate cancer cells (e.g., PC3, DU145) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or Cabazitaxel. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the drugs for a specified period, typically 48 to 72 hours.
-
Staining: The medium is removed, and the cells are washed with PBS. Cells are then fixed with 10% formalin for 20 minutes and stained with 0.1% crystal violet solution for 30 minutes.
-
Quantification: The plates are washed to remove excess stain, and the bound dye is solubilized with a solution such as 10% acetic acid. The absorbance is then measured at a wavelength of 590 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. IC50 values are calculated using non-linear regression analysis.
In Vivo Xenograft Study
-
Cell Implantation: Human prostate cancer cells (e.g., PC3, DU145) are suspended in a solution like Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (e.g., vehicle control, this compound, Cabazitaxel).
-
Drug Administration: this compound and Cabazitaxel are administered to the mice, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, at specified doses and schedules (e.g., once or twice weekly).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration. Tumor growth inhibition is calculated and compared between the treatment groups.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Prostate cancer cells are treated with this compound, Cabazitaxel, or a vehicle control for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
Data Interpretation: The percentage of apoptotic cells in each treatment group is quantified and compared.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts in the comparison of this compound and Cabazitaxel.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment and characterization of two cabazitaxel-resistant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marked response to cabazitaxel in prostate cancer xenografts expressing androgen receptor variant 7 and reversion of acquired resistance by anti‐androgens - PMC [pmc.ncbi.nlm.nih.gov]
Docetaxel's Differential Impact on Cancer Cell Lineages: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Docetaxel, a member of the taxane family of chemotherapeutic agents, is a cornerstone in the treatment of various solid tumors, including breast, prostate, and lung cancers.[1][2] Its primary mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent cell death.[1][2][3] However, the cytotoxic and cytostatic effects of this compound can vary significantly across different cancer cell lineages. This guide provides a comparative analysis of this compound's impact on breast, prostate, and non-small cell lung cancer cell lines, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound Across Cancer Cell Lines
The sensitivity of cancer cells to this compound is often quantified by the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit the growth of 50% of the cell population. The following tables summarize the IC50 values of this compound in various breast, prostate, and non-small cell lung cancer cell lines, as reported in multiple studies.
Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC50 (nM) | Treatment Duration | Reference |
| MCF-10A (Normal) | ER+, PR+, HER2- | ~1-10 | 24-48 hours | [4] |
| MCF-7 | ER+, PR+, HER2- | ~1-10 | 24-48 hours | [4] |
| MDA-MB-231 | ER-, PR-, HER2- | ~1-10 | 24-48 hours | [4] |
| MDA-MB-231 | ER-, PR-, HER2- | Varies | 24 and 48 hours | [5] |
| ZR75-1 | ER+, PR+, HER2- | Varies | Not Specified | [6] |
Prostate Cancer Cell Lines
| Cell Line | Androgen Sensitivity | IC50 (nM) | Treatment Duration | Reference |
| LNCaP | Androgen-dependent | 1.13 | 48 hours | [7] |
| LNCaP (Parental) | Androgen-dependent | 0.78–1.06 | 72 hours | [8] |
| LNCaPR (Resistant) | Androgen-dependent | 49.50–50.65 | 72 hours | [8] |
| C4-2B (Parental) | Androgen-independent | 1.00–1.40 | 72 hours | [8] |
| C4-2BR (Resistant) | Androgen-independent | 99.47–100.50 | 72 hours | [8] |
| PC-3 | Androgen-independent | 3.72 | 48 hours | [7] |
| DU-145 | Androgen-independent | 4.46 | 48 hours | [7] |
| DU145 | Androgen-independent | 1.7 | Not Specified | [9] |
| 22Rv1 | Androgen-independent | 4 | Not Specified | [9] |
Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | p53 Status | IC50 (µM) | Treatment Duration | Reference |
| A549 | Wild-type | ~0.1 | 48 hours | [10] |
| H460 | Wild-type | ~0.1 | 48 hours | [10] |
| A549 | Wild-type | Varies | Not Specified | [11] |
| H1299 | Null | Varies | Not Specified | [11] |
| H460 (2D) | Not Specified | 1.41 | Not Specified | [12] |
| A549 (2D) | Not Specified | 1.94 | Not Specified | [12] |
| H1650 (2D) | Not Specified | 2.70 | Not Specified | [12] |
| H1650 stem (2D) | Not Specified | 14.53 | Not Specified | [12] |
| H460 (3D) | Not Specified | 76.27 | Not Specified | [12] |
| A549 (3D) | Not Specified | 118.11 | Not Specified | [12] |
| H1650 (3D) | Not Specified | 81.85 | Not Specified | [12] |
| H1650 stem (3D) | Not Specified | 151.04 | Not Specified | [12] |
Mechanisms of Action and Cellular Response
This compound's primary mode of action is the stabilization of microtubules, which disrupts the dynamic process of microtubule assembly and disassembly required for cell division.[1] This leads to an arrest of the cell cycle in the G2/M phase and ultimately induces cell death.[3][13] The predominant form of cell death induced by this compound can vary between apoptosis and mitotic catastrophe, depending on the cell line and drug concentration.[4][14]
Cell Cycle Arrest
This compound treatment typically leads to an accumulation of cells in the G2/M phase of the cell cycle.[3] This is a direct consequence of the stabilization of the mitotic spindle, preventing the proper segregation of chromosomes and progression through mitosis.[1] Studies have shown that both low and high concentrations of this compound can induce mitotic arrest, although the subsequent cellular fate may differ.[13]
Induction of Apoptosis vs. Mitotic Catastrophe
While apoptosis is a commonly cited mechanism of this compound-induced cell death[1][3], some studies indicate that in certain cell lines, such as the breast cancer cell lines MCF-7 and MDA-MB-231, the primary mode of cell death is mitotic catastrophe.[4] Mitotic catastrophe is a form of cell death that occurs during or after a faulty mitosis, characterized by the formation of micronuclei and multinucleated cells.[4] In contrast, other studies have demonstrated clear evidence of apoptosis, marked by the activation of caspases and DNA fragmentation, in prostate and lung cancer cells treated with this compound.[7][10]
The signaling pathways involved in this compound-induced apoptosis can be complex and cell-type specific. In some prostate cancer cells, this compound's effects are linked to the phosphorylation of Bcl-2, an anti-apoptotic protein, which inactivates its protective function.[3] However, in other cell lines like DU-145 prostate cancer cells, this compound can induce apoptosis through a Bcl-2-independent mechanism.[15] Furthermore, the PI3K/Akt signaling pathway has been implicated in mediating this compound resistance in prostate cancer.[16][17] In renal cell carcinoma, this compound has been shown to enhance apoptosis by suppressing the MAPK signaling pathway.[18]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Preclinical mechanisms of action of this compound and this compound combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Molecular Profiling of this compound-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-Resistance in Prostate Cancer: Evaluating Associated Phenotypic Changes and Potential for Resistance Transfer via Exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits the proliferation of non-small-cell lung cancer cells via upregulation of microRNA-7 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Telling cells how to die: this compound therapy in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The mechanism of action of this compound (Taxotere) in xenograft models is not limited to bcl-2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular mechanisms of this compound resistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. geneticsmr.org [geneticsmr.org]
The Synergistic Dance of Docetaxel and PARP Inhibitors: A Comparative Guide for Researchers
A deep dive into the preclinical and clinical evidence supporting the combination of the taxane chemotherapeutic Docetaxel with Poly (ADP-ribose) polymerase (PARP) inhibitors reveals a promising strategy to enhance anti-tumor efficacy across various cancer types, particularly in prostate and breast cancer. This guide synthesizes the available quantitative data, details the experimental methodologies of key studies, and visually maps the underlying molecular interactions and experimental workflows.
The rationale for combining this compound and PARP inhibitors stems from a multi-faceted synergistic interaction. This compound, a microtubule inhibitor, not only induces mitotic catastrophe but also causes DNA damage, leading to the activation of DNA repair pathways, including the one mediated by PARP. By inhibiting PARP, the repair of this this compound-induced DNA damage is hampered, leading to an accumulation of genomic instability and subsequent cancer cell death. Furthermore, emerging evidence suggests that this compound can induce a state of "BRCAness" in cancer cells by downregulating the expression of genes involved in homologous recombination repair, thereby sensitizing them to PARP inhibitors.
Quantitative Efficacy Data: A Comparative Overview
The following tables summarize the key efficacy data from clinical and preclinical studies investigating the combination of this compound and PARP inhibitors.
Table 1: Clinical Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Study/Trial ID | Treatment Arm | Patient Population | Median Radiographic Progression-Free Survival (rPFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| SOGUG-IMANOL (NCT03434158) | Olaparib maintenance after ≥6 cycles of this compound | mCRPC with HRR gene mutations (n=14) | 11.1 months | Not Reported | 14.3% |
| PLATIPARP (NCT02985021) | Induction this compound + Carboplatin followed by Rucaparib maintenance | mCRPC with HRR gene alterations (n=18) | 8.1 months (all patients); 17.7 months (BRCA-mutated) | 18.0 months | Not Reported |
| Retrospective Study | Olaparib + Abiraterone | 1L mCRPC (n=36) | 14.5 months | Not Reported | Not Reported |
| Retrospective Study | This compound | 1L mCRPC (n=24) | 8.2 months | Not Reported | Not Reported |
Note: The retrospective study compared Olaparib + Abiraterone with this compound, not a direct combination of this compound and a PARP inhibitor.
Table 2: Clinical Efficacy in Advanced Breast Cancer
| Study/Trial ID | Treatment Arm | Patient Population | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| BROCADE3 (NCT02163694) | Veliparib + Carboplatin + Paclitaxel | gBRCA-mutated, HER2-negative advanced breast cancer (n=337) | 14.5 months | 33.5 months |
| BROCADE3 (NCT02163694) | Placebo + Carboplatin + Paclitaxel | gBRCA-mutated, HER2-negative advanced breast cancer (n=172) | 12.6 months | 28.2 months |
Note: The BROCADE3 trial used Paclitaxel, another taxane, in combination with a PARP inhibitor.
Table 3: Preclinical Efficacy in Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenografts (PDX)
| PDX Model | Treatment | Tumor Growth Inhibition (TGI) |
| BR9479 (BRCA2 mutant) | Olaparib | 87% |
| BR9457 (BRCA1 mutant) | Olaparib | 41% |
| BR9464 (BRCA1 mutant) | Olaparib | 19% |
| BR9465 (PARP1 variant) | Olaparib | 68% |
| BR9493 (PARP1 variant) | Olaparib | 39% |
Note: Data for this compound monotherapy and combination therapy TGI in these specific models was not provided in the source abstracts.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental designs, the following diagrams were generated using the DOT language.
Caption: Synergistic mechanism of this compound and PARP inhibitors.
Caption: Preclinical experimental workflow for TNBC PDX models.
Detailed Experimental Protocols
SOGUG-IMANOL (NCT03434158) - Phase II Study in mCRPC
-
Patient Population: Patients with metastatic castration-resistant prostate cancer (mCRPC) with a documented germline or somatic mutation in a homologous recombination repair (HRR) gene who had achieved a partial or complete response or stable disease after at least six cycles of this compound-based chemotherapy.
-
Treatment Protocol:
-
Olaparib: 300 mg orally twice daily.
-
Treatment was continued until radiological progression, unacceptable toxicity, or withdrawal of consent.
-
-
Primary Endpoint: Radiographic progression-free survival (rPFS).
-
Secondary Endpoints: Objective response rate (ORR), prostate-specific antigen (PSA) response rate, and safety.
PLATIPARP (NCT02985021) - Phase II Study in mCRPC
-
Patient Population: Patients with mCRPC harboring pathogenic alterations in HRR genes.
-
Treatment Protocol:
-
Induction Phase: this compound (60 mg/m²) and Carboplatin (AUC 5) intravenously every 21 days for 4 cycles.
-
Maintenance Phase: Rucaparib 600 mg orally twice daily.
-
-
Primary Endpoint: Radiographic progression-free survival (rPFS).
BROCADE3 (NCT02163694) - Phase III Study in Advanced Breast Cancer
-
Patient Population: Patients with HER2-negative, germline BRCA1/2-mutated, locally advanced or metastatic breast cancer who had received up to two prior lines of chemotherapy for metastatic disease.
-
Treatment Protocol:
-
Veliparib Arm: Veliparib (120 mg orally twice daily on days -2 to 5 of each 21-day cycle) in combination with Carboplatin (AUC 6 on day 1) and Paclitaxel (80 mg/m² on days 1, 8, and 15).
-
Placebo Arm: Placebo in combination with Carboplatin and Paclitaxel.
-
Patients who discontinued chemotherapy before progression could continue on blinded monotherapy (Veliparib or placebo).
-
-
Primary Endpoint: Progression-free survival (PFS).
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety.
Preclinical TNBC PDX Model Study
-
Animal Models: Immunodeficient mice subcutaneously engrafted with patient-derived triple-negative breast cancer tumors.
-
Treatment Groups:
-
Vehicle control
-
This compound monotherapy
-
Olaparib monotherapy
-
This compound and Olaparib combination therapy
-
-
Efficacy Assessment:
-
Tumor volumes were measured regularly.
-
Tumor Growth Inhibition (TGI) was calculated at the end of the study.
-
Synergy scores were determined to assess the interaction between this compound and Olaparib.
-
-
Molecular Analysis: Germline and somatic mutations in BRCA1/2 and other relevant genes were determined by RNA and whole-exome sequencing.
Concluding Remarks
The combination of this compound with PARP inhibitors represents a compelling therapeutic strategy with a strong mechanistic rationale. Clinical data, particularly in mCRPC, demonstrates promising efficacy, although further randomized controlled trials are needed to definitively establish the benefit over monotherapy. Preclinical evidence in breast cancer also supports this combination, warranting further clinical investigation. The detailed protocols and mechanistic insights provided in this guide offer a valuable resource for researchers and drug development professionals seeking to advance this promising combination therapy. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this synergistic approach and to optimize dosing schedules to maximize efficacy while managing toxicities.
A Comparative Analysis of Docetaxel Combination Therapies in Oncology
For Researchers, Scientists, and Drug Development Professionals
Docetaxel, a potent taxane-based chemotherapeutic agent, remains a cornerstone in the treatment of various solid tumors. Its efficacy is often enhanced when used in combination with other therapeutic agents that target distinct and complementary oncogenic pathways. This guide provides a statistical analysis and comparison of this compound combination therapies in metastatic hormone-sensitive prostate cancer (mHSPC), advanced non-small cell lung cancer (NSCLC), and triple-negative breast cancer (TNBC), supported by recent clinical trial data.
Metastatic Hormone-Sensitive Prostate Cancer (mHSPC): The ARASENS Trial
The ARASENS trial investigated the efficacy and safety of adding the androgen receptor inhibitor (ARI) darolutamide to this compound and androgen deprivation therapy (ADT) in patients with mHSPC.
Experimental Protocol: ARASENS (NCT02799602)
-
Study Design: A randomized, double-blind, placebo-controlled, phase III trial.
-
Patient Population: 1306 patients with mHSPC, with an ECOG performance status of 0 or 1.
-
Intervention: Patients were randomized 1:1 to receive either darolutamide (600 mg twice daily) or a placebo, in addition to standard ADT and this compound (75 mg/m² for 6 cycles).
-
Primary Endpoint: Overall Survival (OS).
-
Key Secondary Endpoints: Time to castration-resistant prostate cancer (CRPC), time to pain progression, and time to first symptomatic skeletal event (SSE).
Data Presentation: Efficacy and Safety of Darolutamide + ADT + this compound vs. Placebo + ADT + this compound
| Efficacy Outcome | Darolutamide + ADT + this compound | Placebo + ADT + this compound | Hazard Ratio (95% CI) | P-value |
| Overall Survival (OS) | Median not reached | 48.9 months | 0.68 (0.57 - 0.80) | < 0.0001 |
| 4-Year Survival Rate | 62% | 41% | ||
| Time to CRPC | Median not reached | 19.1 months | 0.36 (0.30 - 0.42) | < 0.001 |
| Time to Pain Progression | Longer | Shorter | 0.79 (0.66 - 0.95) | 0.0058 |
| Selected Adverse Events (Grade ≥3) | Darolutamide + ADT + this compound (n=652) | Placebo + ADT + this compound (n=650) |
| Any Grade 3-5 AE | 70.2% | 67.5% |
| Neutropenia | 33.7% | 34.2% |
| Fatigue | 33.1% (any grade) | 32.9% (any grade) |
| Rash | 16.6% (any grade) | 13.5% (any grade) |
| Hypertension | 13.7% (any grade) | 9.2% (any grade) |
| Serious Adverse Events | 44.8% | 42.3% |
| Discontinuation due to AEs | 13.5% | 10.6% |
Data sourced from multiple reports of the ARASENS trial.[1][2][3][4][5][6][7][8][9]
Signaling Pathway and Experimental Workflow
The combination of darolutamide and this compound targets two critical pathways in prostate cancer progression. Darolutamide inhibits the androgen receptor signaling pathway, which is a key driver of prostate cancer cell growth. This compound targets microtubule dynamics, leading to cell cycle arrest and apoptosis.
Advanced Non-Small Cell Lung Cancer (NSCLC): The TROPION-Lung01 Trial
The TROPION-Lung01 trial evaluated the efficacy and safety of the TROP2-directed antibody-drug conjugate (ADC) datopotamab deruxtecan (Dato-DXd) compared to this compound in patients with previously treated advanced or metastatic NSCLC.
Experimental Protocol: TROPION-Lung01 (NCT04656652)
-
Study Design: A randomized, open-label, global, phase III trial.
-
Patient Population: Approximately 600 patients with locally advanced or metastatic NSCLC who had received at least one prior line of therapy.
-
Intervention: Patients were randomized 1:1 to receive either datopotamab deruxtecan (6.0 mg/kg) or this compound (75 mg/m²) every 3 weeks.
-
Primary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).
-
Key Secondary Endpoints: Objective Response Rate (ORR), Duration of Response (DOR), and safety.
Data Presentation: Efficacy and Safety of Datopotamab Deruxtecan vs. This compound in Nonsquamous NSCLC
| Efficacy Outcome | Datopotamab Deruxtecan | This compound | Hazard Ratio (95% CI) | P-value |
| Progression-Free Survival (PFS) | 5.5 months | 3.6 months | 0.63 (0.51 - 0.79) | |
| Overall Survival (OS) | 14.6 months | 12.3 months | 0.84 (0.68 - 1.05) | |
| Objective Response Rate (ORR) | 26.4% | 12.8% |
| Selected Adverse Events (Grade ≥3) | Datopotamab Deruxtecan | This compound |
| Any Grade 3 or higher TRAEs | 26% | 42% |
| Neutropenia | 1% | 23% |
| Leukopenia | 0% | 13% |
| Stomatitis | 7% | 1% |
| Anemia | 4% | 4% |
| Interstitial Lung Disease (ILD) | 4% | 1% |
| Asthenia | 3% | 2% |
| Discontinuation due to AEs | 8% | 12% |
Data sourced from multiple reports of the TROPION-Lung01 trial.[10][11][12][13][14][15][16][17]
Signaling Pathway and Experimental Workflow
Datopotamab deruxtecan represents a targeted approach. The antibody component binds to TROP2, a protein highly expressed on the surface of many tumor cells, leading to the internalization of the ADC. Once inside the cell, the linker is cleaved, releasing a potent topoisomerase I inhibitor payload that causes DNA damage and cell death.
Triple-Negative Breast Cancer (TNBC): this compound and Carboplatin Combination
A phase III trial compared the safety and efficacy of a this compound and carboplatin (TP) regimen against a standard epirubicin and cyclophosphamide followed by this compound (EC-T) regimen as adjuvant chemotherapy for early-stage triple-negative breast cancer.
Experimental Protocol: Adjuvant Chemotherapy for TNBC
-
Study Design: A randomized, open-label, phase III trial.
-
Patient Population: 95 patients with early-stage triple-negative breast cancer.
-
Intervention: Patients were randomly assigned to receive either:
-
TP Arm: this compound (75 mg/m²) and Carboplatin (AUC = 5) on day 1 of a 21-day cycle for 6 cycles.
-
EC-T Arm: Epirubicin (90 mg/m²) and Cyclophosphamide (600 mg/m²) on day 1 of a 21-day cycle for 4 cycles, followed by this compound (80 mg/m²) on day 1 of a 21-day cycle for 4 cycles.
-
-
Primary Endpoint: Safety and tolerability.
-
Secondary Endpoint (in related studies): Pathologic Complete Response (pCR).
Data Presentation: Safety of TP vs. EC-T Regimens
| Grade 3/4 Adverse Events | TP (this compound + Carboplatin) (n=39) | EC-T (Epirubicin/Cyclophosphamide -> this compound) (n=37) | P-value |
| Alopecia | 10.3% | 29.7% | 0.033 |
| Vomiting | 7.7% | 21.6% | 0.085 |
| Leukopenia | 25.6% | 54.1% | 0.011 |
| Neutropenia | 35.9% | 51.4% | 0.174 |
Data sourced from a phase III trial comparing TP and EC-T regimens.[18][19] A separate combined analysis of two cohorts receiving neoadjuvant carboplatin and this compound for TNBC showed a pathologic complete response (pCR) rate of 55%.[20]
Signaling Pathway and Experimental Workflow
The combination of this compound and carboplatin leverages two distinct mechanisms of action to induce cancer cell death. This compound disrupts microtubule function, while carboplatin, a platinum-based agent, causes DNA damage by forming cross-links, which inhibits DNA replication and transcription.
References
- 1. onclive.com [onclive.com]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. urotoday.com [urotoday.com]
- 5. auajournals.org [auajournals.org]
- 6. Updated Data Confirm Survival Benefit with Darolutamide in Metastatic Prostate Cancer [theoncologynurse.com]
- 7. Overall survival with darolutamide versus placebo in combination with androgen-deprivation therapy and this compound for metastatic hormone-sensitive prostate cancer in the phase 3 ARASENS trial - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and Safety of Darolutamide in Combination With Androgen-Deprivation Therapy and this compound in Black Patients From the Randomized ARASENS Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Datopotamab deruxtecan showed median overall survival of 14.6 months in patients with advanced nonsquamous non-small cell lung cancer in TROPION-Lung01 Phase III trial [astrazeneca.com]
- 11. daiichisankyo.com [daiichisankyo.com]
- 12. Datopotamab deruxtecan showed clinically meaningful overall survival improvement vs. chemotherapy in patients with advanced nonsquamous non-small cell lung cancer in TROPION-Lung01 Phase III trial [astrazeneca-us.com]
- 13. ascopubs.org [ascopubs.org]
- 14. TROPION-Lung01 Update: Dato-DXd Shows Activity in Previously Treated Advanced Nonsquamous NSCLC - The ASCO Post [ascopost.com]
- 15. researchgate.net [researchgate.net]
- 16. deceraclinical.com [deceraclinical.com]
- 17. datasourcebydaiichisankyo.com [datasourcebydaiichisankyo.com]
- 18. researchgate.net [researchgate.net]
- 19. [this compound plus carboplatin versus EC-T as adjuvant chemotherapy for triple-negative breast cancer: safety data from a phase III randomized open-label trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] Efficacy of Neoadjuvant Carboplatin plus this compound in Triple-Negative Breast Cancer: Combined Analysis of Two Cohorts | Semantic Scholar [semanticscholar.org]
Reproducibility of published findings on Docetaxel's mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published findings on the mechanism of action of Docetaxel, a widely used chemotherapeutic agent. The reproducibility of key experimental results is examined to offer a clearer understanding of its complex and sometimes contradictory reported effects. This document summarizes quantitative data, details experimental protocols for key assays, and visualizes complex biological pathways and workflows to aid in the design and interpretation of future research.
Core Mechanism of Action: Microtubule Stabilization
This compound's primary and most consistently reported mechanism of action is its ability to stabilize microtubules. By binding to the β-tubulin subunit, this compound promotes the assembly of tubulin into stable microtubules and inhibits their depolymerization.[1][2][3][4][5][6] This disruption of microtubule dynamics interferes with the normal function of the mitotic spindle, leading to a cell cycle arrest at the G2/M phase and subsequent cell death.[2][5][7]
Quantitative Analysis of Microtubule Stabilization
The stabilizing effect of this compound on microtubules has been quantified in various studies. The cellular Ki (inhibition constant) for this compound binding to microtubules in HeLa cells has been measured at 16 nM.[8] In another study, the EC50 (half maximal effective concentration) for microtubule assembly in vitro was found to be 0.36 µM for this compound, compared to 1.1 µM for Paclitaxel, indicating this compound's higher potency in promoting microtubule formation.[9]
| Parameter | Value | Cell Line/System | Reference |
| Cellular Ki | 16 nM | HeLa | [8] |
| In vitro EC50 (assembly) | 0.36 µM | Purified yeast tubulin | [9] |
| Microtubule Lattice Expansion | 0.24 nm | In vitro microtubules | [10] |
Experimental Protocol: In Vitro Microtubule Stabilization Assay
This protocol is a generalized procedure based on common methodologies for assessing the effect of compounds on microtubule polymerization.
Objective: To quantify the ability of this compound to promote the assembly of purified tubulin into microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
GTP solution (100 mM)
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
-
Temperature-controlled cuvettes or 96-well plates
Procedure:
-
Reconstitute Tubulin: Resuspend lyophilized tubulin in cold general tubulin buffer to a final concentration of 1-2 mg/mL. Keep on ice to prevent spontaneous polymerization.
-
Prepare Reaction Mix: In a pre-warmed cuvette or well, combine the general tubulin buffer, GTP (to a final concentration of 1 mM), and glycerol (e.g., to a final concentration of 10%).
-
Add this compound: Add varying concentrations of this compound to the reaction mix. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).
-
Initiate Polymerization: Add the cold tubulin solution to the reaction mix and immediately start monitoring the change in absorbance at 340 nm at 37°C.
-
Data Analysis: Record the absorbance over time. The rate of increase and the maximum absorbance are proportional to the extent of microtubule polymerization. Plot the maximum absorbance against the this compound concentration to determine the EC50.
Workflow for in vitro microtubule stabilization assay.
Cell Cycle Arrest at G2/M Phase: A Point of Convergence and Divergence
A major consequence of microtubule stabilization by this compound is the arrest of cells in the G2/M phase of the cell cycle.[2][5][7] This finding is highly reproducible across numerous studies and cell lines. However, the percentage of cells arrested at G2/M and the subsequent cellular fate can vary significantly depending on the cell line, this compound concentration, and duration of exposure.
Comparative Data on G2/M Arrest
| Cell Line | This compound Conc. | Duration (h) | % of Cells in G2/M | Reference |
| MCF-7 | 100 nM | 24 | Complete G2/M arrest | [11] |
| MDA-MB-231 | 100 nM | 24 | Complete G2/M arrest | [11] |
| Renal Cell Carcinoma | Dose-dependent | - | Dose-dependent increase | [12] |
| PC-3 | 2, 5, 10 nM | 72 | Dose-dependent increase | [13] |
| LNCaP-LN3 | 2, 5, 10 nM | 72 | Dramatic increase | [13] |
| DU145 | 2, 5, 10 nM | 72 | Minor decrease | [13] |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol outlines a standard procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.
Objective: To determine the percentage of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cultured cells treated with this compound and controls
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge to pellet the cells.
-
Washing: Wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol and incubate for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
Workflow for cell cycle analysis by flow cytometry.
The Fate of the Arrested Cell: Apoptosis vs. Mitotic Catastrophe
While cell cycle arrest is a consistent finding, the subsequent mode of cell death induced by this compound is a subject of considerable debate and appears to be cell-type and dose-dependent. The two most frequently reported outcomes are apoptosis and mitotic catastrophe.
Apoptosis: A programmed form of cell death characterized by specific morphological and biochemical features, including cell shrinkage, chromatin condensation, and activation of caspases.[14]
Mitotic Catastrophe: A mode of cell death that occurs during or after a faulty mitosis, leading to the formation of micronuclei and aneuploid cells.[14][15]
Conflicting Findings on the Predominant Mode of Cell Death
| Study Finding | Cell Line(s) | This compound Conc. | Predominant Outcome | Reference |
| Apoptosis | Hormone-refractory prostate cancer cells | Time and concentration-dependent | Apoptosis (up to 70% of cells) | [14] |
| Mitotic Catastrophe | MCF-10A, MCF-7, MDA-mb-231 | 10 nM, 100 nM | Mitotic catastrophe | [6][15] |
| No significant apoptosis | MCF-10A, MCF-7, MDA-mb-231 | 10 nM | Apoptosis <0.5% | [6][15] |
| Both | Hormone-refractory prostate cancer cells | - | Mitotic catastrophe followed by apoptosis | [14] |
| Necroptosis | MDA-MB-231 (with BAD expression) | - | Necroptosis | [16] |
Experimental Protocol: Apoptosis Detection by Annexin V Staining
This protocol describes a common method for detecting one of the early events in apoptosis, the externalization of phosphatidylserine.
Objective: To quantify the percentage of apoptotic cells following this compound treatment.
Materials:
-
Cultured cells treated with this compound and controls
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash cells with cold PBS.
-
Resuspension: Resuspend cells in binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
The Role of Bcl-2 Phosphorylation: A Controversial Signaling Node
The anti-apoptotic protein Bcl-2 has been frequently implicated in the mechanism of action of taxanes. It has been proposed that this compound induces the phosphorylation of Bcl-2, thereby inactivating its anti-apoptotic function and promoting cell death.[17] However, the necessity of this event for this compound-induced cytotoxicity is not universally supported.
Contradictory Evidence on the Importance of Bcl-2 Phosphorylation
| Study Finding | Cell Line(s) | Key Observation | Reference |
| Bcl-2 phosphorylation is important | Prostate cancer cells | This compound induces Bcl-2 phosphorylation, leading to apoptosis. | [17] |
| Bcl-2 phosphorylation is not required | DU-145 prostate cancer cells | This compound induces cell death in Bcl-2 negative cells. | [18][19] |
| Bcl-2 overexpression does not confer resistance | DU-145 prostate cancer cells | No change in response to this compound with Bcl-2 overexpression. | [18][19] |
| Bcl-xL inhibition sensitizes to this compound | PC3 prostate cancer cells | Inhibition of Bcl-xL, but not necessarily Bcl-2, enhances this compound's effect. | [20][21] |
Experimental Protocol: Immunoblotting for Bcl-2 and Phospho-Bcl-2
This protocol provides a general method for detecting the expression and phosphorylation status of Bcl-2.
Objective: To determine if this compound treatment alters the levels of total Bcl-2 and phosphorylated Bcl-2.
Materials:
-
Cell lysates from this compound-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-Bcl-2, anti-phospho-Bcl-2)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration of the lysates.
-
SDS-PAGE: Separate proteins by size on an SDS-polyacrylamide gel.
-
Western Blotting: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane and probe with primary antibodies against total Bcl-2 and phospho-Bcl-2. Subsequently, probe with an appropriate HRP-conjugated secondary antibody.
-
Signal Detection: Detect the chemiluminescent signal and analyze the band intensities.
This compound-induced apoptosis and the debated role of Bcl-2.
Modulation of Other Signaling Pathways
The effects of this compound are not limited to the cytoskeleton and apoptosis machinery. Several studies have reported that this compound can modulate the activity of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR pathways. However, the reproducibility of these findings and their significance in the overall cytotoxic effect of this compound are still under investigation.
Variable Effects on MAPK and PI3K/mTOR Pathways
| Pathway | Cell Line(s) | Effect of this compound | Reference |
| MAPK (ERK1/2, p38) | Renal Cell Carcinoma | Suppressed phosphorylation of ERK1/2 and p38 | [12][14] |
| PI3K/mTOR | Head and Neck Squamous Cell Carcinoma | Inhibited PI3K/mTOR/CCL-20 signaling |
Experimental Protocol: Analysis of Signaling Pathway Activation by Western Blot
This is a generalized protocol for assessing the activation state of key proteins in the MAPK and PI3K/mTOR pathways.
Objective: To determine the effect of this compound on the phosphorylation of key signaling proteins like ERK, p38, and Akt.
Materials:
-
Cell lysates from this compound-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-total ERK, anti-phospho-ERK, anti-total Akt, anti-phospho-Akt, etc.)
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for various times and concentrations. Lyse cells in RIPA buffer.
-
Protein Quantification, SDS-PAGE, and Western Blotting: Follow the same procedure as for Bcl-2 analysis.
-
Immunodetection: Probe separate membranes with antibodies against the total and phosphorylated forms of the proteins of interest (e.g., p-ERK and total ERK).
-
Data Analysis: Quantify the band intensities and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.
This compound's reported inhibitory effects on MAPK and PI3K pathways.
Conclusion
The primary mechanism of this compound, microtubule stabilization leading to G2/M arrest, is a well-established and highly reproducible finding. However, the downstream events that ultimately lead to cell death are more variable and appear to be highly dependent on the cellular context. The choice between apoptosis and mitotic catastrophe as the primary mode of cell death, the role of Bcl-2 phosphorylation, and the impact on other signaling pathways are all areas where conflicting results have been published.
This guide highlights the importance of considering the specific experimental system (cell line, drug concentration, and exposure time) when interpreting data on this compound's mechanism of action. The provided protocols offer a starting point for standardized experimental approaches that can contribute to a more unified understanding of this important anticancer drug. Future research should focus on elucidating the molecular determinants that govern the divergent cellular responses to this compound, which will be crucial for personalizing cancer therapy and overcoming drug resistance.
References
- 1. Measurement of Microtubule Stability in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound induces cell death through mitotic catastrophe in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Differences in Paclitaxel and this compound Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]
- 11. researchgate.net [researchgate.net]
- 12. geneticsmr.org [geneticsmr.org]
- 13. researchgate.net [researchgate.net]
- 14. Mitotic catastrophe and apoptosis induced by this compound in hormone-refractory prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. This compound induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bcl-2 family inhibition sensitizes human prostate cancer cells to this compound and promotes unexpected apoptosis under caspase-9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bcl-2 family inhibition sensitizes human prostate cancer cells to this compound and promotes unexpected apoptosis under caspase-9 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Docetaxel Analogs for an Improved Therapeutic Index
For Researchers, Scientists, and Drug Development Professionals
Docetaxel, a potent taxane-based chemotherapeutic agent, remains a cornerstone in the treatment of various solid tumors. However, its clinical utility is often hampered by a narrow therapeutic index, characterized by significant toxicities and the development of drug resistance. To address these limitations, extensive research has focused on developing novel this compound analogs with an improved therapeutic window, aiming for enhanced efficacy and a more favorable safety profile. This guide provides an objective comparison of promising next-generation this compound analogs, supported by available preclinical and clinical experimental data.
Key Challenges with Conventional this compound
Conventional this compound therapy is associated with several challenges that novel analogs seek to overcome:
-
Toxicity: Dose-limiting toxicities include myelosuppression (particularly neutropenia), peripheral neuropathy, and fluid retention. These adverse effects can lead to dose reductions, treatment delays, or discontinuation of therapy.[1][2]
-
Poor Solubility: this compound's low aqueous solubility necessitates the use of polysorbate 80 as a solubilizing agent, which has been linked to hypersensitivity reactions.[1][2]
-
Drug Resistance: The development of multidrug resistance (MDR), often mediated by the overexpression of P-glycoprotein (P-gp), can significantly limit the long-term efficacy of this compound.[1]
Next-Generation this compound Analogs: A Comparative Overview
Several novel this compound analogs and formulations have emerged from extensive research and development efforts, each with unique properties aimed at improving upon the parent drug. This section compares some of the most notable examples.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for various this compound analogs against different cancer cell lines. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies.
| Analog | Cell Line | IC50 (nM) | Fold Change vs. This compound | Key Findings |
| This compound (DTX) | PC-3 (Prostate) | 0.8 | - | Baseline |
| DU145 (Prostate) | - | - | - | |
| DU145-TxR (this compound-Resistant) | - | - | - | |
| PC-3-TxR (this compound-Resistant) | - | - | - | |
| Cabazitaxel | PC-3 (Prostate) | 0.9 | ~1.1 | Comparable activity in sensitive cells.[3] |
| DU145 (Prostate) | - | - | More potent than this compound in some resistant lines.[1][4] | |
| DU145-TxR (this compound-Resistant) | 7.09 | - | Retains activity in this compound-resistant cells.[4] | |
| PC-3-TxR (this compound-Resistant) | 1.3 | - | Retains activity in this compound-resistant cells.[4] | |
| Ortataxel | MCF7 (Breast) | - | - | More potent than this compound in P-gp overexpressing lines.[5] |
| MCF7/R (Doxorubicin-Resistant) | - | - | Significantly less susceptible to resistance.[5] | |
| DTX-AI | MCF-7 (Breast) | Superior to DTX | - | Higher cytotoxicity in sensitive and resistant cells. |
| HeLa (Cervical) | Superior to DTX | - | Higher cytotoxicity in sensitive and resistant cells. | |
| A549 (Lung) | Superior to DTX | - | Higher cytotoxicity in sensitive and resistant cells. | |
| HeLa/PTX (Paclitaxel-Resistant) | Superior to DTX | - | Higher cytotoxicity in sensitive and resistant cells. |
Data Presentation: In Vivo Efficacy
The table below presents a summary of in vivo anti-tumor activity of novel this compound analogs from xenograft models. The data highlights the percentage of tumor growth inhibition (TGI) or other relevant efficacy endpoints.
| Analog | Xenograft Model | Dose & Schedule | Tumor Growth Inhibition (%) / Efficacy Outcome | Key Findings |
| This compound | HID28 (Prostate) | 20 mg/kg | 16.7% change in tumor volume | Baseline for comparison.[4] |
| Cabazitaxel | HID28 (Prostate) | 20 mg/kg | 1.4% change in tumor volume | Greater efficacy than this compound in a castration-resistant model.[4] |
| BMS-275183 | L2987 (Lung) | 60 mg/kg, p.o., q3d x 6 | 1.0 gross log cell kill | Orally active with significant antitumor activity.[6][7] |
| Nanosomal this compound Lipid Suspension (NDLS) | Locally Advanced/Metastatic Breast Cancer | 75 mg/m² | Overall Response Rate: 35.5% (vs. 26.3% for this compound) | Improved response rate compared to conventional this compound.[8][9][10] |
Data Presentation: Toxicity Profile
This table provides a comparative overview of the key toxicities observed with this compound and its novel analogs.
| Analog | Dose-Limiting Toxicities | Maximum Tolerated Dose (MTD) | Key Safety Advantages |
| This compound | Neutropenia, febrile neutropenia, peripheral neuropathy, fluid retention | 100 mg/m² (every 3 weeks) | - |
| Cabazitaxel | Neutropenia, febrile neutropenia, diarrhea | 25 mg/m² (every 3 weeks) | Less peripheral neuropathy compared to this compound.[11] |
| BMS-275183 | Peripheral neuropathy, fatigue, diarrhea, neutropenia | 200 mg/m² (weekly) | Orally administered, avoiding infusion-related reactions.[12] |
| Nanosomal this compound Lipid Suspension (NDLS) | Manageable AEs, no premedication required | - | Eliminates the need for polysorbate 80, reducing hypersensitivity reactions.[13] |
| Milataxel | Neutropenic sepsis, diarrhea | 35 mg/m² (every 3 weeks) | Preclinical activity in P-glycoprotein overexpressing cell lines.[14][15][16] |
| Tesetaxel | - | - | Oral administration. Development was discontinued due to regulatory feedback.[17] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of action of this compound and its analogs.
Caption: A typical preclinical experimental workflow for evaluating novel this compound analogs.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key experiments cited in the evaluation of this compound analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines and to determine its IC50 value.
1. Cell Seeding:
-
Culture human cancer cell lines (e.g., PC-3, DU145, MCF-7) in appropriate media and conditions.
-
Trypsinize and seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere and grow for 24 hours.
2. Compound Treatment:
-
Prepare serial dilutions of the this compound analog and the parent compound in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
4. Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
In Vivo Efficacy in a Human Tumor Xenograft Model
This model is essential for evaluating the anti-tumor activity of a drug in a living organism.[17][18][19][20][21]
1. Animal Model and Cell Implantation:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.
-
Harvest human cancer cells from culture and resuspend them in a suitable medium (e.g., a mixture of PBS and Matrigel).
-
Subcutaneously inject a specific number of cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
2. Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation and growth.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound, novel analog at different doses).
3. Drug Administration:
-
Administer the drugs to the mice according to the planned schedule and route (e.g., intravenous, intraperitoneal, or oral gavage).
-
The vehicle control group receives the drug-free vehicle.
4. Monitoring and Data Collection:
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the animals for any signs of distress or adverse effects.
5. Study Endpoint and Analysis:
-
The study is typically terminated when the tumors in the control group reach a predetermined maximum size or after a specific treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Pharmacokinetic Analysis
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug.
1. Animal Dosing:
-
Administer a single dose of the this compound analog to a cohort of mice via the intended clinical route (e.g., intravenous or oral).
2. Sample Collection:
-
Collect blood samples from the mice at multiple time points after drug administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma.
3. Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of the drug in the plasma samples.
4. Pharmacokinetic Parameter Calculation:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Conclusion
The development of novel this compound analogs represents a significant step forward in cancer chemotherapy. Analogs such as Cabazitaxel have already demonstrated clinical benefits, particularly in this compound-resistant prostate cancer. Formulations like NDLS offer a better safety profile by eliminating problematic excipients. While a definitive "best" analog cannot be declared due to the heterogeneity of cancers and the variability in reported data, the collective evidence strongly suggests that these next-generation taxanes hold the potential to improve the therapeutic index of this compound-based therapy, offering patients more effective and better-tolerated treatment options. Further head-to-head comparative studies with standardized protocols are warranted to fully elucidate the relative merits of these promising agents.
References
- 1. Safety and Efficacy of Cabazitaxel in the this compound-Treated Patients with Hormone-Refractory Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of BMS-275183, an orally active taxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Establishment and characterization of two cabazitaxel-resistant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Therapeutic synergy of oral taxane BMS-275183 and cetuximab versus human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of nanosomal this compound lipid suspension (NDLS) on response rate compared to this compound: A randomized phase II study in patients with locally advanced or metastatic breast cancer. - ASCO [asco.org]
- 9. Therapeutic efficacy of a novel nanosomal this compound lipid suspension compared with taxotere in locally advanced or metastatic breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cabazitaxel Versus this compound As First-Line Therapy for Patients With Metastatic Castration-Resistant Prostate Cancer: A Randomized Phase III Trial—... [en-cancer.fr]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Efficacy and Safety of Nanosomal this compound Lipid Suspension (NDLS) versus Conventional this compound as Neoadjuvant and Adjuvant Therapy for Primary Operable Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel oral taxane therapies: recent Phase I results - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. benchchem.com [benchchem.com]
- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. xenograft.org [xenograft.org]
- 20. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Altogen Labs offers xenograft services for drug development of anti-cancer therapeutics - Altogen Labs [altogenlabs.com]
Safety Operating Guide
Unlocking Research Potential: A Comprehensive List of SEO-Driven, Long-Tail Keywords for Teicoplanin A2-3
For scientific researchers navigating the complexities of the glycopeptide antibiotic Teicoplanin A2-3, a comprehensive and categorized list of long-tail keywords has been generated to streamline literature searches and guide content creation. This list is structured around five key researcher intents—Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative—to address the specific informational needs at each stage of the research process.
The keywords delve into the fundamental properties of Teicoplanin A2-3, its diverse applications in research, challenges encountered during its use, and its comparative analysis with other compounds. This targeted approach aims to enhance the discoverability of relevant scientific information, fostering a more efficient and effective research environment.
Below is the detailed breakdown of long-tail keywords, organized to align with the distinct phases of scientific inquiry.
| Category | Long-tail Keyword |
| Foundational & Exploratory | Teicoplanin A2-3 mechanism of action against Gram-positive bacteria[1][2][3][4] |
| What is the chemical structure of Teicoplanin A2-3? | |
| Teicoplanin A2-3 discovery and origin from Actinoplanes teichomyceticus[4] | |
| Biological activity of individual Teicoplanin A2 components | |
| Teicoplanin A2-3 spectrum of activity against clinical isolates | |
| In vitro antibacterial efficacy of Teicoplanin A2-3 | |
| Pharmacokinetics and pharmacodynamics of Teicoplanin A2-3[1] | |
| Teicoplanin A2-3 binding affinity to D-Ala-D-Ala residues[2][3] | |
| Understanding the lipophilic nature of Teicoplanin A2-3 | |
| Potential antiviral properties of Teicoplanin A2-3 against enveloped viruses[1][5] | |
| Methodological & Application | High-performance liquid chromatography (HPLC) method for Teicoplanin A2-3 quantification[6][7] |
| LC-MS/MS analysis of Teicoplanin A2-3 in serum samples[8][9] | |
| Protocol for determining minimum inhibitory concentration (MIC) of Teicoplanin A2-3[10] | |
| Using Teicoplanin A2-3 in antimicrobial susceptibility testing (AST) | |
| Application of Teicoplanin A2-3 in studying bacterial cell wall synthesis[1][2][3] | |
| Teicoplanin A2-3 for treating methicillin-resistant Staphylococcus aureus (MRSA) infections[1][4] | |
| Investigating Teicoplanin A2-3 in biofilm eradication studies | |
| Teicoplanin A2-3 as a chiral selector in enantiomeric separation | |
| Cell culture applications of Teicoplanin A2-3 for preventing contamination | |
| How to prepare Teicoplanin A2-3 stock solutions for in vitro assays | |
| Troubleshooting & Optimization | Overcoming Teicoplanin A2-3 resistance in enterococci |
| Optimizing Teicoplanin A2-3 dosage for in vivo animal studies | |
| Troubleshooting poor peak resolution in Teicoplanin A2-3 HPLC analysis | |
| Improving the solubility of Teicoplanin A2-3 for research applications | |
| Addressing variability in Teicoplanin A2-3 bioassay results | |
| How to minimize protein binding effects in Teicoplanin A2-3 experiments | |
| Strategies to prevent degradation of Teicoplanin A2-3 during storage | |
| Optimizing extraction of Teicoplanin A2-3 from biological matrices[9] | |
| Challenges in quantifying Teicoplanin A2-3 individual components | |
| Therapeutic drug monitoring of Teicoplanin to avoid sub-optimal concentrations[11] | |
| Validation & Comparative | Comparing the efficacy of Teicoplanin A2-3 and Vancomycin against MRSA[12][13][14][15] |
| Cross-validation of HPLC and bioassay for Teicoplanin A2-3 quantification | |
| Comparative analysis of the side effect profiles of Teicoplanin and Vancomycin[12][13][14][16] | |
| Head-to-head studies of different Teicoplanin A2 components' antibacterial activity[17] | |
| Validating a new analytical method for Teicoplanin A2-3 using reference standards | |
| Comparison of Teicoplanin A2-3 activity in different broth microdilution media | |
| In vitro synergy testing of Teicoplanin A2-3 with other antibiotics | |
| Comparative pharmacokinetics of Teicoplanin A2-3 in different animal models | |
| Assessing the bioequivalence of generic Teicoplanin formulations[18] | |
| Benchmarking Teicoplanin A2-3 performance against novel glycopeptide antibiotics |
References
- 1. Teicoplanin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Teicoplanin - BioPharma Notes [biopharmanotes.com]
- 5. researchgate.net [researchgate.net]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. toku-e.com [toku-e.com]
- 11. Therapeutic Drug Concentrations of Teicoplanin in Clinical Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Teicoplanin vs. vancomycin for the treatment of serious infections: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The comparative efficacy and safety of teicoplanin and vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Teicoplanin versus vancomycin for proven or suspected infection | Cochrane [cochrane.org]
- 15. Comparative Efficacy and Safety of Vancomycin versus Teicoplanin: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. hilarispublisher.com [hilarispublisher.com]
Essential Safety and Logistical Information for Handling Docetaxel
For researchers, scientists, and drug development professionals, the safe handling and disposal of Docetaxel, a potent antineoplastic agent, is paramount to ensure personal safety and prevent environmental contamination. Adherence to strict protocols is crucial due to its hazardous nature. This compound is classified as a hazardous drug and is suspected of causing genetic defects, and may damage fertility or the unborn child.[1][2][3] This guide provides essential procedural and step-by-step guidance for the safe handling of this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to this compound. It is mandatory for all personnel involved in the handling, preparation, administration, and disposal of this compound. The recommended PPE includes:
| PPE Component | Specifications | Rationale |
| Gloves | Chemical-resistant, powder-free nitrile gloves. Double-gloving is recommended.[1][4] | Prevents skin contact and absorption. Double-gloving provides an additional barrier. |
| Gown | Disposable, lint-free, low-permeability fabric with long sleeves and tight-fitting cuffs.[5] | Protects the body from splashes and spills. |
| Eye and Face Protection | Safety goggles or a full-face shield.[2][4][6] | Protects mucous membranes of the eyes and face from splashes or aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of aerosol or powder generation.[4][5] | Prevents inhalation of hazardous particles. |
| Shoe Covers | Disposable, protective shoe covers.[4] | Prevents the spread of contamination outside the work area. |
Operational Plan for Handling this compound
A systematic approach to handling this compound minimizes the risk of exposure. The following steps should be followed:
-
Preparation:
-
All handling of this compound should be performed in a designated area, such as a biological safety cabinet (BSC) or a chemical fume hood, to contain any potential aerosols or spills.[7]
-
Before starting, ensure all necessary materials, including PPE, spill kits, and waste disposal containers, are readily available.
-
Aseptically withdraw the required amount of this compound solution using a calibrated syringe.[8][9]
-
-
Administration (in a research context):
-
When administering this compound, ensure proper containment and handling procedures are maintained.
-
Use luer-lock fittings on all syringes and tubing to prevent accidental disconnection and leakage.
-
-
Spill Management:
-
In the event of a spill, immediately alert others in the area.[1]
-
Evacuate the area if the spill is large or if there is a risk of aerosolization.
-
Don the appropriate PPE, including respiratory protection, before cleaning the spill.[1][4]
-
Use a cytotoxic drug spill kit to absorb and decontaminate the affected area.[1][4]
-
For solid spills, gently cover with a damp absorbent pad to avoid generating dust.[1]
-
Clean the area with a decontaminating solution (e.g., 10% bleach solution followed by sterile water).[1]
-
All materials used for cleanup must be disposed of as hazardous waste.[1]
-
Disposal Plan
Proper segregation and disposal of this compound waste are critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Procedure |
| Trace Chemotherapy Waste | Yellow hazardous waste container.[10] | Includes items with residual amounts of the drug, such as empty vials, syringes, tubing, and contaminated PPE. |
| Bulk Chemotherapy Waste | Black hazardous waste container.[1] | Includes unused or partially used vials of this compound and materials from a large spill cleanup. |
| Sharps | Puncture-resistant sharps container specifically for chemotherapy waste.[4] | Needles, syringes, and other sharp objects contaminated with this compound. |
All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name.[1] The final disposal must be handled by a licensed hazardous waste management company.[1]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. ohsinsider.com [ohsinsider.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Improving Safe Handling at a Community-Based Health System [clinicaloncology.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
